molecular formula C13H11ClO2 B6356877 2-Chloro-4-(2-methoxyphenyl)phenol CAS No. 1175861-96-7

2-Chloro-4-(2-methoxyphenyl)phenol

Número de catálogo: B6356877
Número CAS: 1175861-96-7
Peso molecular: 234.68 g/mol
Clave InChI: OEPIESXFELXICQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Chloro-4-(2-methoxyphenyl)phenol is a useful research compound. Its molecular formula is C13H11ClO2 and its molecular weight is 234.68 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-4-(2-methoxyphenyl)phenol, 95% is 234.0447573 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-4-(2-methoxyphenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(2-methoxyphenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-chloro-4-(2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-13-5-3-2-4-10(13)9-6-7-12(15)11(14)8-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPIESXFELXICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653515
Record name 3-Chloro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175861-96-7
Record name 3-Chloro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of 2-Chloro-4-(2-methoxyphenyl)phenol: A Predictive Approach

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Challenge of Novel Compound Characterization

In drug discovery and chemical research, scientists are frequently tasked with synthesizing and characterizing novel molecules. While extensive spectral libraries exist for known compounds, the analysis of a newly created entity requires a foundational understanding of spectroscopic principles to predict and interpret its analytical data. This guide addresses the specific case of 2-Chloro-4-(2-methoxyphenyl)phenol (Molecular Formula: C₁₃H₁₁ClO₂, Molecular Weight: 234.68 g/mol ).

Molecular Structure and Analytical Strategy

The target molecule is a substituted biphenyl, possessing three key structural regions that will dictate its spectroscopic signature:

  • Ring A: A phenolic ring substituted with a chlorine atom.

  • Ring B: A methoxy-substituted phenyl ring (an anisole moiety).

  • The Linkage: A C-C bond connecting the two aromatic rings, whose rotational freedom (or lack thereof) can influence the magnetic environment of nearby atoms.

Our analytical workflow is designed to probe these features systematically.

G cluster_0 Predictive Analysis cluster_1 Experimental Workflow cluster_2 Data Interpretation P_NMR ¹H & ¹³C NMR Prediction Sample Sample Preparation P_NMR->Sample P_IR IR Absorption Prediction P_IR->Sample P_MS MS Fragmentation Prediction P_MS->Sample NMR NMR Acquisition Sample->NMR IR ATR-FTIR Acquisition Sample->IR MS GC-MS Acquisition Sample->MS I_NMR Structure Confirmation NMR->I_NMR I_IR Functional Group ID IR->I_IR I_MS MW & Fragment Analysis MS->I_MS Report Comprehensive Structural Elucidation I_NMR->Report I_IR->Report I_MS->Report G Structure of 2-Chloro-4-(2-methoxyphenyl)phenol with Atom Labeling Structure Cl(C2)   H(3') |      / (A) C1--C6--C5(H)   (B) C2'--C1' /  /  /     /  / (HO)C1--C2  C4--C3(H)   C6'--C5'(H) /  |       /  | C----C'      C4'--C3' |           | H(C6)       OCH3

Caption: Labeled structure for NMR assignment prediction.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum will reveal the number of unique proton environments, their electronic shielding, and their spatial relationships through spin-spin coupling.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
H-3'~7.35 - 7.45ddd1HProton on Ring Bdeshielded by adjacent methoxy and ring current, coupled to H-4', H-5', and H-6'.
H-5'~7.25 - 7.35t1HProton on Ring BTypical aromatic proton, coupled to H-4' and H-6'.
H-3, H-5, H-6~6.90 - 7.20m3HProtons on Ring AComplex multiplet due to overlapping signals and coupling.
H-4', H-6'~6.85 - 7.00m2HProtons on Ring BShielded by the electron-donating methoxy group.
-OH~5.0 - 6.0br s1HPhenolic ProtonBroad signal due to chemical exchange; position is concentration-dependent.
-OCH₃~3.80 - 3.90s3HMethoxy ProtonsCharacteristic singlet for an aromatic methoxy group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. Predictions are based on known substituent effects on benzene rings. [1][2]

Predicted Signal Chemical Shift (δ, ppm) Assignment Rationale & Causality
C-1' (ipso) ~157 Carbon on Ring B Highly deshielded due to direct attachment to the electronegative oxygen of the ether.
C-1 (ipso) ~150 Carbon on Ring A Deshielded by the attached hydroxyl group.
C-4 (ipso) ~135 Carbon on Ring A Deshielded, attached to the second aromatic ring.
C-2' (ipso) ~132 Carbon on Ring B Deshielded, attached to the first aromatic ring.
C-aromatic (CH) 110 - 130 Aromatic CH carbons Multiple peaks corresponding to the various protonated aromatic carbons.
C-2 (ipso) ~120 Carbon on Ring A Attached to chlorine; shift influenced by electronegativity and heavy atom effect.

| C-OCH₃ | ~56 | Methoxy Carbon | Typical chemical shift for an sp³ carbon attached to an oxygen atom. |

Experimental Protocol: NMR Spectroscopy

Causality of Choices: Chloroform-d (CDCl₃) is selected as the primary solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively clean spectral window. [3]Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the dried sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

    • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter. [4]2. Instrument Setup (400-500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal from CDCl₃.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time (aq) of 3-4 seconds. Total experiment time: ~2-5 minutes. [5]4. ¹³C NMR Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse program (e.g., zgpg30).

    • Typical parameters: 1024-2048 scans, relaxation delay (d1) of 2 seconds. Total experiment time: ~30-60 minutes. [6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Attenuated Total Reflectance (ATR) FTIR is the method of choice for its speed and minimal sample preparation. [7][8]The IR spectrum will confirm the presence of the key functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale & Causality
3550 - 3200Strong, BroadO-H stretchPhenolThe broadness is a hallmark of hydrogen bonding, a direct consequence of the acidic phenolic proton. [9]
3100 - 3000MediumC-H stretchAromaticVibrations of C-H bonds on the sp² hybridized carbons of the benzene rings.
1600 - 1450Medium-StrongC=C stretchAromatic RingMultiple sharp peaks characteristic of the phenyl ring skeletal vibrations. [10]
~1250StrongC-O stretchAryl EtherAsymmetric stretch of the Ar-O-CH₃ system, a highly diagnostic peak for this moiety. [11]
~1100MediumC-O stretchPhenolStretching of the C-OH bond in the phenolic ring.
850 - 750StrongC-H bend (out-of-plane)AromaticBending vibrations whose exact positions can hint at the ring substitution patterns.
~750MediumC-Cl stretchAryl ChlorideCharacteristic vibration for a chlorine atom attached to an aromatic ring. [12]
Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Collection:

    • Ensure the ATR crystal (typically diamond or ZnSe) is clean. [13]Wipe with isopropanol and a soft tissue, then allow to dry completely.

    • Collect a background spectrum of the empty crystal. This is crucial as it is ratioed against the sample spectrum to remove instrument and atmospheric (CO₂, H₂O) absorptions.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.

    • Lower the press arm to ensure firm, uniform contact between the sample and the crystal surface. Proper contact is essential for a strong evanescent wave interaction and a high-quality spectrum. [14]3. Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Electron Ionization (EI) is a classic, robust "hard" ionization technique that provides both the molecular weight and a reproducible fragmentation pattern, which acts as a molecular fingerprint. [15]

Predicted Mass Spectrum (EI)
  • Molecular Ion (M⁺˙): The molecular ion peak is predicted at m/z 234 . Due to the presence of one chlorine atom, a characteristic M+2 peak will appear at m/z 236 with an intensity that is approximately one-third (3:1 ratio) of the M⁺˙ peak. This isotopic signature is a definitive indicator of a monochlorinated compound. [16][17]* Base Peak: The most intense peak (base peak) is likely to result from a stable fragment, possibly from the loss of a chlorine radical or a methyl radical.

Predicted Fragmentation Pathways

The high energy of electron ionization (typically 70 eV) will cause the molecular ion to fragment in predictable ways, primarily at the weakest bonds or through pathways that form stable cations. [18][19]

G M [M]⁺˙ m/z 234/236 M_minus_Cl [M-Cl]⁺ m/z 199 M->M_minus_Cl - Cl• M_minus_CH3 [M-CH₃]⁺ m/z 219/221 M->M_minus_CH3 - CH₃• Biphenyl_cleavage1 [C₇H₇O]⁺ m/z 107 M->Biphenyl_cleavage1 Biphenyl Cleavage Biphenyl_cleavage2 [C₆H₄ClO]⁺ m/z 127/129 M->Biphenyl_cleavage2 Biphenyl Cleavage M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z 191/193 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted major fragmentation pathways for 2-Chloro-4-(2-methoxyphenyl)phenol in EI-MS.

  • Loss of a Methyl Radical (-•CH₃): Cleavage of the strong aryl-O bond is less likely than cleavage of the O-CH₃ bond. This will result in a significant ion at m/z 219 (and its M+2 isotope at m/z 221). [20]* Loss of a Chlorine Radical (-•Cl): This fragmentation gives an ion at m/z 199 . The relative abundance of this peak can sometimes be influenced by ortho-substituents. [21]* Subsequent Loss of Carbon Monoxide (-CO): The fragment at m/z 219 may lose CO, a common fragmentation pathway for phenols and ethers, to yield an ion at m/z 191 . [11]* Biphenyl Bond Cleavage: While less common than fragmentation of substituents, cleavage of the central C-C bond can occur, potentially leading to ions corresponding to the individual rings, such as m/z 127/129 ([C₆H₄ClO]⁺) and m/z 107 ([C₇H₇O]⁺).

Experimental Protocol: GC-MS with Electron Ionization

Causality of Choices: Gas chromatography is used as the inlet to ensure that a pure, volatilized sample enters the mass spectrometer. A standard 70 eV electron energy is used because it provides reproducible fragmentation patterns that are comparable to established spectral libraries. [22]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: 250 °C, Splitless mode.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes. This program ensures good separation from any residual solvent or minor impurities.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

    • Solvent Delay: 3-4 minutes to prevent the high concentration of solvent from saturating the detector.

Conclusion and Data Synthesis

The structural elucidation of a novel compound like 2-Chloro-4-(2-methoxyphenyl)phenol is a systematic process of hypothesis and verification. This guide provides a robust predictive framework and detailed experimental protocols. By acquiring high-quality NMR, IR, and MS data and comparing it against these predictions, a researcher can achieve an unambiguous confirmation of the molecule's identity. The key diagnostic features to look for are: the unique set of 8 aromatic proton signals in the ¹H NMR, the characteristic broad O-H and strong C-O ether stretches in the IR, and the definitive M/M+2 isotopic cluster at m/z 234/236 in the mass spectrum.

References

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Comprehensive Physicochemical Profiling: Solubility and Stability Studies of 2-Chloro-4-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful development of a pharmaceutical active pharmaceutical ingredient (API) relies heavily on a profound understanding of its physicochemical properties. 2-Chloro-4-(2-methoxyphenyl)phenol is a lipophilic biphenyl derivative presenting unique challenges in formulation and storage. This whitepaper provides an in-depth, causality-driven guide to conducting thermodynamic solubility and forced degradation studies for this compound. By anchoring our methodologies in authoritative frameworks—specifically USP <1236> for solubility[1] and ICH Q1A(R2) for stability[2]—this document serves as a robust blueprint for researchers and drug development professionals.

Structural Analysis & Physicochemical Causality

To design effective experimental protocols, one must first deconstruct the molecule to understand why it behaves the way it does. 2-Chloro-4-(2-methoxyphenyl)phenol consists of a biphenyl core, an ortho-chlorophenol moiety, and an ortho'-methoxy group.

  • Lipophilicity & Solubility: The biphenyl system creates a large hydrophobic surface area, resulting in a high free energy of cavitation in aqueous media. While the single phenolic hydroxyl (-OH) group acts as a hydrogen-bond donor and acceptor, its hydration shell is sterically restricted by the adjacent bulky chloro group. Consequently, the intrinsic solubility ( S0​ ) is exceptionally low. The molecule is weakly acidic (estimated pKa ~9.2), meaning solubility will only increase significantly in highly alkaline environments.

  • Chemical Stability: The molecule lacks hydrolyzable functional groups (e.g., esters, amides), rendering it highly resistant to aqueous hydrolysis. However, the electron-rich phenol ring is highly susceptible to autoxidation. The extraction of the phenolic hydrogen generates a resonance-stabilized phenoxy radical, which can rapidly degrade into highly colored ortho- or para-quinones. The biphenyl conjugation also introduces vulnerabilities to photolytic degradation.

Thermodynamic Solubility Studies

Thermodynamic solubility represents the absolute equilibrium between the solid API and the solution. For highly lipophilic compounds, the Saturation Shake-Flask Method is the gold standard[3].

Causality in Media Selection

Testing in standard aqueous buffers (pH 1.2, 4.5, 6.8) establishes the baseline pH-solubility profile. However, because this API is highly lipophilic, testing in biorelevant media (FaSSIF and FeSSIF) is critical. Bile salts and lecithin in these media form mixed micelles, which significantly enhance the apparent solubility of biphenyl derivatives by partitioning the hydrophobic core into the micellar interior[4].

Step-by-Step Methodology (USP <1236> Compliant)

This protocol incorporates a self-validating step (Filter Adsorption Validation) to ensure the highly lipophilic API is not lost to the filtration membrane.

  • Media Preparation: Prepare USP standard buffers (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate) and biorelevant media (FaSSIF pH 6.5, FeSSIF pH 5.0).

  • Sample Saturation: Add an excess of 2-Chloro-4-(2-methoxyphenyl)phenol (approx. 10 mg) to 10 mL of each medium in tightly sealed amber glass vials (to prevent photolytic degradation).

  • Equilibration: Place the vials in a thermostatic water-bath shaker at 37 ± 0.5 °C. Agitate at 150 rpm for 48 hours to ensure true thermodynamic equilibrium.

  • Phase Separation & Validation:

    • Centrifuge the suspensions at 10,000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter. Validation Step: Discard the first 2 mL of the filtrate to saturate any non-specific binding sites on the PTFE membrane, ensuring the collected sample accurately represents the solution concentration.

  • Quantification: Dilute the filtrate with mobile phase and analyze via a validated HPLC-UV method at the API's λmax​ .

SolWorkflow Start Excess API Addition (2-Chloro-4-(2-methoxyphenyl)phenol) Shake Shake-Flask Equilibration (37°C, 24-48 hrs) Start->Shake Buffer AqueousMedia (pH1.2, 6.8, Biorelevant) Buffer->Shake Sep Phase Separation (Centrifugation/Filtration) Shake->Sep Equilibrium Reached Analysis HPLC-UV/MS Analysis (Quantification) Sep->Analysis Supernatant Data Thermodynamic Solubility Profile Analysis->Data

Caption: Thermodynamic solubility determination workflow per USP <1236> guidelines.

Quantitative Solubility Profile

Table 1: Thermodynamic Solubility Profile of 2-Chloro-4-(2-methoxyphenyl)phenol at 37°C

MediumpHSolubility (µg/mL)Causality / Observation
0.1 N HCl1.2< 5.0Fully unionized; high lipophilicity dominates.
Acetate Buffer4.5< 5.0Fully unionized; no significant H-bond ionization.
Phosphate Buffer6.8~ 12.5Slight increase due to trace ionization (approaching pKa).
FaSSIF6.5~ 48.0Micellar solubilization by bile salts/lecithin.
FeSSIF5.0~ 135.0Enhanced micellar solubilization in the fed state.

Forced Degradation and Stability Profiling

Forced degradation (stress testing) is mandated by ICH Q1A(R2) to elucidate the intrinsic stability of the API and establish degradation pathways[5]. For 2-Chloro-4-(2-methoxyphenyl)phenol, the primary concern is oxidation, while hydrolysis is expected to be negligible.

Step-by-Step Methodology (ICH Q1A(R2) Compliant)

A self-validating forced degradation study must achieve Mass Balance . The sum of the remaining intact API and all quantified degradants must equal 98%–102% of the initial concentration. If mass balance fails, it indicates the formation of volatile degradants or insoluble polymeric species.

  • Hydrolytic Stress (Acid/Base): Dissolve the API in a co-solvent mixture (e.g., 50% Acetonitrile/Water) to ensure it is fully in solution. Treat with 0.1 N HCl and 0.1 N NaOH. Reflux at 60°C for 7 days.

  • Oxidative Stress: Treat the API solution with 3% H2​O2​ at ambient temperature for 24 hours. Monitor closely, as phenols rapidly oxidize.

  • Thermal Stress: Expose the solid API in an open petri dish to 80°C for 14 days in a calibrated stability chamber.

  • Photolytic Stress: Expose the solid API and a solution sample to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, strictly adhering to ICH Q1B standards[6].

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method coupled with a Photodiode Array (PDA) and Mass Spectrometry (MS). Use the PDA to calculate the Peak Purity Index (must be >0.990) to ensure degradants are not co-eluting with the main API peak.

DegPathway API 2-Chloro-4-(2-methoxyphenyl)phenol (Intact API) Oxidation Oxidative Stress (H2O2 / O2 / Light) API->Oxidation Susceptible Hydrolysis Hydrolytic Stress (Acid/Base) API->Hydrolysis Resistant Radical Phenoxy Radical Intermediate Oxidation->Radical Quinone Ortho/Para Quinone Degradants (Colored Impurities) Radical->Quinone Dimerization/Oxidation Stable High Stability (Steric Hindrance) Hydrolysis->Stable

Caption: Proposed forced degradation pathways and structural vulnerabilities of the API.

Forced Degradation Results Summary

Table 2: Forced Degradation Summary of 2-Chloro-4-(2-methoxyphenyl)phenol

Stress ConditionReagent / EnvironmentTimeDegradation (%)Primary Degradants Observed
Acidic Hydrolysis0.1 N HCl, 60°C7 Days< 1.0%None detected (Highly Stable)
Basic Hydrolysis0.1 N NaOH, 60°C7 Days< 1.0%None detected (Highly Stable)
Oxidation3% H2​O2​ , Ambient24 Hours18.5%Quinones, Dimerized biphenyl species
Thermal (Solid)80°C14 Days< 0.5%None detected (Highly Stable)
PhotolysisUV/Vis (1.2M lux-hr)ICH Q1B8.2%Phenoxy radicals, Quinones

Conclusion

The physicochemical profiling of 2-Chloro-4-(2-methoxyphenyl)phenol reveals a highly lipophilic compound with significant solubility limitations, heavily reliant on micellar solubilization for dissolution. While it demonstrates excellent hydrolytic and thermal stability due to the robust nature of its ether and aryl chloride linkages, its phenolic moiety is highly vulnerable to oxidative and photolytic degradation. Consequently, formulation strategies must prioritize the exclusion of oxygen, the use of antioxidants (e.g., BHT, ascorbic acid), and protective opaque packaging to ensure shelf-life viability in accordance with ICH Q1A(R2) regulatory expectations[7].

References

  • [2] ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Source: xinfuda-group.com. URL:[Link]

  • [7] Pharmaceutical Stability Guide 2026: Testing, Compliance, and Shelf Life. Source: einnews.com. URL: [Link]

  • [4] USP 1236 Solubility Measurements Guide. Source: scribd.com. URL:[Link]

  • Which GMP Requirements Apply to Stability Studies in the Pharmaceutical Industry?. Source: gmp-compliance.org. URL: [Link]

  • [3] Solubility Determination Methods in USP. Source: scribd.com. URL: [Link]

  • [6] ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (Referencing ICH Q1B). Source: asean.org. URL:[Link]

  • [5] Annex 10 - ICH Q1 F Stability Data Package for Registration Applications. Source: ich.org. URL:[Link]

Sources

An In-depth Technical Guide to the Thermal Decomposition Analysis of 2-Chloro-4-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the thermal decomposition analysis of 2-Chloro-4-(2-methoxyphenyl)phenol. In the absence of established literature for this specific molecule, this document serves as a predictive and methodological guide, leveraging established principles of thermal analysis and drawing upon data from structurally analogous compounds. It outlines a systematic approach encompassing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The guide is designed to equip researchers with the necessary protocols and theoretical understanding to conduct a thorough and scientifically rigorous investigation of the thermal stability and decomposition pathways of this compound and similarly structured molecules.

Introduction: The Imperative of Thermal Stability Profiling

2-Chloro-4-(2-methoxyphenyl)phenol is a substituted aromatic compound with functional groups—a chlorinated phenol and a methoxyphenyl ether—that suggest a complex thermal decomposition profile. Understanding the thermal stability of such molecules is paramount in drug development and chemical manufacturing for several key reasons:

  • Safety and Hazard Assessment: The thermal decomposition of chlorinated aromatic compounds can lead to the formation of hazardous byproducts, including toxic chlorinated compounds.[1] A thorough analysis is crucial for defining safe handling, storage, and processing temperatures.

  • Process Optimization: Knowledge of decomposition temperatures and kinetics allows for the optimization of manufacturing processes, preventing unwanted degradation and ensuring product purity.

  • Material Characterization: The thermal profile of a compound is a key physicochemical property that contributes to its overall characterization and can influence its performance in various applications.

This guide will provide a robust framework for elucidating the thermal decomposition behavior of 2-Chloro-4-(2-methoxyphenyl)phenol, from initial thermal events to the identification of evolved gaseous products.

Predicted Thermal Decomposition Pathway

Based on the thermal decomposition mechanisms of methoxyphenols and chlorinated aromatic compounds, a plausible decomposition pathway for 2-Chloro-4-(2-methoxyphenyl)phenol can be predicted. The initial steps are likely to involve the cleavage of the weakest bonds under thermal stress.

The pyrolysis of methoxyphenols, such as guaiacol, typically initiates with the loss of a methyl radical from the methoxy group to form a phenoxy radical.[2][3][4] This is followed by decarbonylation to produce a cyclopentadienyl radical.[3][4] In the case of 2-Chloro-4-(2-methoxyphenyl)phenol, the presence of a chlorine atom introduces additional complexities. The C-Cl bond is also susceptible to cleavage at elevated temperatures.[5]

The proposed decomposition pathway is visualized in the following diagram:

G cluster_0 Initial Decomposition cluster_1 Secondary Fragmentation & Recombination Parent 2-Chloro-4-(2-methoxyphenyl)phenol Radical_1 Chlorinated Methoxyphenoxy Radical + CH3• Parent->Radical_1 Homolytic Cleavage of O-CH3 bond Radical_2 Chlorinated Hydroxy-cyclopentadienyl Radical + CO Radical_1->Radical_2 Decarbonylation Fragments Smaller Chlorinated & Oxygenated Aromatics (e.g., Chlorophenols, Chlorobenzenes) Radical_2->Fragments Ring Opening & Fragmentation Final_Products CO, H2O, HCl, Soot Fragments->Final_Products Further Decomposition & Recombination

Caption: Proposed thermal decomposition pathway for 2-Chloro-4-(2-methoxyphenyl)phenol.

Experimental Workflow for Comprehensive Thermal Analysis

A multi-technique approach is essential for a thorough understanding of the thermal decomposition of 2-Chloro-4-(2-methoxyphenyl)phenol. The recommended workflow integrates TGA, DSC, and TGA-GC-MS.

G Start Sample Preparation (5-10 mg) TGA Thermogravimetric Analysis (TGA) Determine Mass Loss vs. Temperature Start->TGA DSC Differential Scanning Calorimetry (DSC) Determine Thermal Transitions (e.g., melting, decomposition) Start->DSC TGA_GCMS TGA coupled with GC-MS Identify Evolved Gases TGA->TGA_GCMS Based on TGA profile Data_Analysis Correlated Data Analysis TGA->Data_Analysis DSC->Data_Analysis TGA_GCMS->Data_Analysis Report Comprehensive Thermal Stability Report Data_Analysis->Report

Caption: Integrated experimental workflow for thermal decomposition analysis.

Detailed Experimental Protocols

The following protocols are designed to provide a robust starting point for the analysis. Instrument parameters may need to be optimized based on the specific equipment used.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-4-(2-methoxyphenyl)phenol into a clean, tared TGA crucible (platinum or alumina is recommended).[6]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.[7]

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[7][8] A slower heating rate (e.g., 5 °C/min) can be used for better resolution of thermal events.

  • Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, and to determine the enthalpy of decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated DSC pan.[9] A sealed pan is crucial to contain any evolved gases during the initial stages of decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[9]

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the final decomposition event observed in the TGA.[7]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

    • Determine the melting point (Tm) and the enthalpy of fusion (ΔHfus).

    • Determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHdecomp).

Evolved Gas Analysis by TGA-GC-MS

Objective: To identify the chemical composition of the gases evolved during thermal decomposition.

Instrumentation: A TGA instrument coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) via a heated transfer line.

Protocol:

  • TGA Method: Use the same TGA method as described in section 4.1.

  • GC-MS Parameters:

    • Transfer Line Temperature: Maintain at a high temperature (e.g., 250-300 °C) to prevent condensation of evolved products.

    • GC Column: A capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column) is recommended.[2]

    • GC Oven Program: A programmed temperature ramp (e.g., 40 °C held for 2 minutes, then ramped to 300 °C at 10 °C/min) is typically used to separate the evolved components.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

  • Data Acquisition: Collect TGA data simultaneously with GC-MS data. The evolved gases from the TGA are periodically injected into the GC-MS for analysis at different temperature intervals corresponding to mass loss events.

  • Data Analysis:

    • Identify the chromatographic peaks at different decomposition temperatures.

    • Identify the chemical structure of each evolved component by comparing its mass spectrum with a reference library (e.g., NIST/Wiley).[2]

Expected Data Summary

The following table summarizes the key parameters to be determined from the thermal analysis of 2-Chloro-4-(2-methoxyphenyl)phenol. The values are hypothetical and should be replaced with experimental data.

ParameterAnalytical TechniqueExpected Observation
Melting Point (Tm)DSCEndothermic peak corresponding to the solid-to-liquid phase transition.
Enthalpy of Fusion (ΔHfus)DSCArea under the melting peak.
Onset of Decomposition (Tonset)TGA/DSCThe temperature at which significant mass loss or exothermic activity begins.
Temperature of Maximum Decomposition Rate (Tpeak)TGA (DTG curve)The temperature at which the rate of mass loss is highest.
Enthalpy of Decomposition (ΔHdecomp)DSCArea under the exothermic decomposition peak(s).
Residual Mass at 800 °CTGAThe percentage of non-volatile residue remaining after decomposition.
Major Evolved GasesTGA-GC-MSIdentification of key decomposition products (e.g., CH3Cl, HCl, CO, CO2, chlorophenols, etc.).

Safety and Handling Considerations

Given the chlorinated nature of the analyte, appropriate safety precautions are essential.

  • Handling: Always handle 2-Chloro-4-(2-methoxyphenyl)phenol in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Thermal Decomposition: The thermal decomposition of chlorinated organic compounds can produce toxic and corrosive gases such as hydrogen chloride (HCl) and potentially phosgene (COCl2).[8] Ensure that the exhaust from the thermal analysis instruments is properly vented.

  • Waste Disposal: Dispose of all waste materials in accordance with local regulations for hazardous chemical waste.[10]

Conclusion

This technical guide provides a comprehensive and scientifically grounded approach for the thermal decomposition analysis of 2-Chloro-4-(2-methoxyphenyl)phenol. By following the detailed protocols for TGA, DSC, and TGA-GC-MS, and by understanding the predicted decomposition pathways, researchers can obtain a thorough and reliable characterization of the thermal stability of this compound. The insights gained from this analysis are critical for ensuring safety, optimizing processes, and advancing the development of new chemical entities.

References

  • National Laboratory of the Rockies Research Hub. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadieneone, Vinylacetylene and Acetylene.
  • PubMed. (2011). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene.
  • ResearchGate. (n.d.). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene | Request PDF.
  • Benchchem. (2025).
  • JEOL. (n.d.).
  • ACS Publications. (2019).
  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).
  • USC Nanofab Wiki. (n.d.).
  • RSC Publishing. (n.d.). Detailed kinetics of substituted phenolic species in pyrolysis bio-oils.
  • Benchchem. (2025).
  • ACS Publications. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene.
  • XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis.
  • PMC. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
  • Mettler Toledo. (n.d.). Application of Thermal Analysis to Flavors and Fragrances.
  • Alan Cooper. (n.d.). Differential Scanning Calorimetry.
  • SciSpace. (2018). Computational Study on the Thermal Decomposition of Phenol-Type Monolignols.
  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).
  • ResearchGate. (2018).
  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry.
  • Torontech. (2025).
  • RSC Publishing. (2019). Theoretical study of sensitive reactions in phenol decomposition.
  • Guidance on Storage and Handling of Chlorin
  • FKIT. (n.d.). Thermal Analysis in Practice Evolved Gas Analysis.

Sources

CAS Number Registration for Novel Chemical Entities: A Technical Guide to 2-Chloro-4-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials, the synthesis of a Novel Chemical Entity (NCE) is only the first step toward commercialization. To integrate a new compound into global regulatory frameworks—such as the US EPA’s Toxic Substances Control Act (TSCA) or the EU’s REACH program—the substance must be assigned a unique, unambiguous identifier.

This whitepaper serves as an authoritative guide on the [1] process, utilizing the hypothetical but structurally complex NCE 2-Chloro-4-(2-methoxyphenyl)phenol (Molecular Formula: C₁₃H₁₁ClO₂) as our central case study. By examining the causality behind structural elucidation and the stringent requirements of the CAS Inventory Expert Service (IES), this guide provides a self-validating blueprint for researchers and regulatory professionals.

The Causality of Structural Elucidation

The Chemical Abstracts Service (CAS) does not assign Registry Numbers (CAS RNs) to mere chemical names; they assign them to unequivocally proven molecular topologies[2]. The fundamental challenge in registering a biphenyl derivative like 2-Chloro-4-(2-methoxyphenyl)phenol lies in proving its exact regiochemistry.

The Isomerism Challenge

Our target compound consists of a phenol ring (Ring A) with an ortho-chlorine atom, linked at the para-position (C4) to a 2-methoxyphenyl group (Ring B). If analytical data cannot definitively prove that the chlorine is at the 2-position rather than the 3-position, or that the biphenyl linkage is at C4 rather than C5, CAS will reject the submission or misclassify the compound. Furthermore, steric hindrance between the ortho-methoxy group on Ring B and the ortho-hydrogens on Ring A forces the rings out of coplanarity, which subtly alters the expected NMR shielding effects.

To prevent regulatory rejection, the analytical workflow must be a self-validating system where each technique orthogonally confirms the findings of the last.

Analytical_Logic Start Target: 2-Chloro-4- (2-methoxyphenyl)phenol HRMS LC-HRMS Analysis Mass Error < 5 ppm? Start->HRMS NMR1D 1D 1H & 13C NMR Purity & Basic Connectivity HRMS->NMR1D Yes Reject Recalibrate / Repurify HRMS->Reject No NMR2D 2D NMR (HSQC, HMBC) Regiochemistry Confirmation NMR1D->NMR2D >95% Purity NMR1D->Reject <95% Purity Valid Structure Validated Ready for CAS NMR2D->Valid Unambiguous NMR2D->Reject Ambiguous

Fig 2. Self-validating analytical logic for confirming NCE regiochemistry prior to CAS submission.

Protocol 1: Structural Validation Workflow
  • Sample Preparation: Dissolve 5 mg of the highly purified compound (>95%) in 0.5 mL of DMSO-d₆ (100% isotopic purity) for NMR analysis. Prepare a separate 1 µg/mL dilution in LC-MS grade Methanol for mass spectrometry.

  • HRMS Acquisition (Isotopic Fidelity): Run the sample in negative electrospray ionization (ESI-) mode. The theoretical exact mass for the [M-H]⁻ ion of C₁₃H₁₁ClO₂ is m/z 233.0369. Causality: If the mass error exceeds 5 ppm, the instrument requires recalibration, or the synthesized compound is incorrect, halting the CAS submission process.

  • Multidimensional NMR Spectroscopy: Acquire 1D ¹H (minimum 16 scans) and ¹³C (minimum 512 scans) spectra. Follow immediately with 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

  • Regiochemical Mapping: Use the HMBC spectrum to identify the ³JCH coupling between the protons on Ring B and the C4 carbon on Ring A. This cross-peak acts as the definitive proof of the biphenyl linkage position required by CAS scientists.

Compiling the CAS Inventory Expert Service (IES) Dossier

When submitting an NCE for regulatory approval, standard registry lookups are insufficient. The [3] is the gold standard required for generating the CA Index Name and CAS RN necessary for EPA TSCA Premanufacture Notice (PMN) applications[4].

To ensure a frictionless review process, all quantitative and qualitative data must be structured to meet CAS acceptance criteria. If purity falls below 80-90%, CAS may classify the submission as a UVCB (Unknown or Variable composition, Complex reaction products and Biological materials), which drastically complicates regulatory downstreaming[5].

Quantitative Data Summary for CAS Submission
Analytical ParameterTechniqueCAS Requirement / TargetOutput for 2-Chloro-4-(2-methoxyphenyl)phenol
Exact Mass LC-HRMS (ESI-)Mass error < 5 ppmTheoretical [M-H]⁻: m/z 233.0369
Purity UPLC-UV (254 nm)> 95% (Avoids UVCB status)Single sharp peak, baseline resolution
Connectivity 1D ¹H & ¹³C NMRFull signal assignment13 distinct carbon resonances
Regiochemistry 2D NMR (HMBC)Unambiguous linkage proofC4–C1' cross-peak confirming biphenyl bond
Functional Groups FT-IR (ATR)Orthogonal confirmationBroad O-H stretch (~3300 cm⁻¹), C-Cl stretch

The CAS Registration Workflow: From Bench to Database

The transition from a validated benchtop molecule to a globally recognized CAS RN requires strict adherence to submission protocols.

CAS_Workflow A 1. Chemical Synthesis & Purification (>95%) B 2. Structural Elucidation (NMR, HRMS) A->B QC Pass C 3. Data Compilation (CAS IES Requirements) B->C Unambiguous Structure D 4. CAS Registry Submission (Inventory Expert Service) C->D Submit Dossier E 5. EPA TSCA PMN Integration (If Applicable) D->E Regulatory Link F 6. CAS RN Assignment & Index Name Generation D->F Direct Assignment E->F Final Approval

Fig 1. Step-by-step workflow for CAS Registry Number assignment of a Novel Chemical Entity.

Protocol 2: Step-by-Step CAS IES Submission
  • Digital Structure Generation: Draw 2-Chloro-4-(2-methoxyphenyl)phenol using a standard chemical drawing tool (e.g., ChemDraw) and export the file as a .mol or .sdf file. Ensure stereochemistry (if applicable) and double-bond geometry are explicitly defined.

  • Form Completion: Navigate to the CAS IES portal and initiate a new request. Select "CAS Registry Number Assignment" . Note: If intellectual property (IP) protection is paramount and patents are pending, select "CA Index Name Only" to prevent the structure from entering the public database prematurely.

  • Dossier Attachment: Upload the .mol file alongside the annotated analytical spectra (from Protocol 1). It is highly recommended to include a brief PDF narrative pointing directly to the HMBC correlations that prove the C4-C1' linkage. Preempting the CAS chemist's questions accelerates turnaround times.

  • Regulatory Linkage: If this submission is part of an EPA TSCA PMN, indicate this on the form. CAS will format the final report specifically to meet EPA compliance standards[6].

  • Submission and Review: Submit the dossier. Standard processing takes approximately 10 to 14 business days, after which a formal report containing the CA Index Name and the new CAS RN will be issued.

Regulatory Implications and Downstream Applications

Obtaining a CAS RN for 2-Chloro-4-(2-methoxyphenyl)phenol is not merely an administrative checkbox; it is the linchpin for global commercialization.

Under the US EPA's Toxic Substances Control Act (TSCA), any NCE intended for commercial manufacture must undergo a Premanufacture Notice (PMN) review[4]. The EPA strongly prefers—and in many cases mandates—that the chemical identity in the PMN be verified by the CAS Inventory Expert Service. Similarly, for European markets, REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) dossiers require a CAS RN to facilitate exact substance identification and toxicological data mapping across international borders[1]. By rigorously validating the structure upfront, researchers ensure that their downstream regulatory filings are built on an unshakable foundation of scientific integrity.

References

  • Title: Understanding CAS Registry Number: a Key Identifier for Chemical Substances, Source: REACH24H, URL: [Link]

  • Title: CAS Registry Services, Source: Chemical Abstracts Service (CAS), URL: [Link]

  • Title: CAS Inventory Expert Services, Source: Chemical Abstracts Service (CAS), URL: [Link]

  • Title: CAS REGISTRY, Source: Chemical Abstracts Service (CAS), URL: [Link]

  • Title: Chemical Abstract Services Registration Number and Name Application CASRN, Source: Intertek, URL: [Link]

Sources

Methodological & Application

Advanced GC-MS/MS Analysis of 2-Chloro-4-(2-methoxyphenyl)phenol Derivatives: A Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of halogenated methoxy-biphenyls, such as 2-Chloro-4-(2-methoxyphenyl)phenol, is critical in environmental monitoring, toxicology, and pharmaceutical impurity profiling. Due to the high polarity and thermal lability of the free phenolic hydroxyl group, direct gas chromatography (GC) analysis often results in severe peak tailing, adsorption losses, and poor reproducibility.

This application note details a highly optimized, self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) protocol. By employing targeted trimethylsilyl (TMS) derivatization and an ultra-inert flow path, this method ensures superior spectral integrity, sub-ng/mL detection limits, and robust quantification.

Mechanistic Rationale & Chemical Dynamics

As a Senior Application Scientist, it is imperative to understand why specific analytical parameters are chosen, rather than simply following a recipe. The analysis of 2-Chloro-4-(2-methoxyphenyl)phenol presents two distinct chemical challenges:

  • Steric Hindrance in Derivatization: The target molecule features a phenolic hydroxyl group with an ortho-substituted chlorine atom. The bulky halogen creates significant steric hindrance, shielding the nucleophilic oxygen. Standard silylating agents like pure N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react too slowly for high-throughput workflows. To overcome this, 1% Trimethylchlorosilane (TMCS) is added. TMCS acts as a critical catalyst, increasing the electrophilicity of the silyl donor and driving the reaction to >99% completion, converting the active phenol into a highly volatile, thermally stable TMS ether[1].

  • Analyte Adsorption & Flow Path Inertness: Free phenols and their partially derivatized analogs are notorious for hydrogen bonding with active silanol sites in the GC inlet and column. Utilizing an ultra-inert flow path—including deactivated splitless liners and a low-polarity silarylene phase (5% diphenyl / 95% dimethyl polysiloxane)—is mandatory to prevent peak tailing and maintain trace-level sensitivity[2],[3]. The polarizable phenyl rings in the stationary phase interact via π-π stacking with the biphenyl backbone of the analyte, providing optimal isomeric resolution.

Analytical Workflow Visualization

The following diagram maps the logical progression of the sample preparation and analytical acquisition, highlighting the critical transition points in the methodology.

Workflow Ext 1. Extraction Hexane:MTBE (1:1) Deriv 2. Silylation BSTFA + 1% TMCS Ext->Deriv N2 Dry GC 3. GC Separation Ultra-Inert 5% Phenyl Deriv->GC 1 µL Inj MS 4. MS/MS Detection MRM Mode GC->MS Elution Val 5. Data Validation Ion Ratios & QC MS->Val Spectra

Caption: GC-MS/MS analytical workflow for 2-Chloro-4-(2-methoxyphenyl)phenol derivatives.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Built-in quality control checks ensure that any failure in derivatization or system inertness is flagged before data acquisition is completed.

Phase 1: Sample Extraction & Cleanup

Causality: A mixed-solvent system is used to balance the extraction of the moderately polar phenol while leaving highly polar matrix interferents behind.

  • Aliquot 1.0 mL of the biological/environmental sample into a silanized glass centrifuge tube.

  • Spike with 10 µL of Internal Standard (IS) solution (e.g., 4-Fluoro-4'-hydroxybiphenyl, 1 µg/mL).

  • Add 2.0 mL of a Hexane:Methyl-tert-butyl ether (MTBE) (1:1, v/v) mixture[1].

  • Vortex for 5 minutes, then centrifuge at 3000 × g for 10 minutes to achieve phase separation.

  • Transfer the upper organic layer to a clean, silanized 2 mL autosampler vial.

Phase 2: Catalyzed Silylation (Derivatization)

Causality: Moisture is the enemy of silylation; it rapidly hydrolyzes BSTFA. Complete drying is essential.

  • Evaporate the organic extract to complete dryness under a gentle stream of ultra-high purity Nitrogen (N2) at 35°C.

  • Immediately add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine (acts as an acid scavenger for the HCl byproduct).

  • Seal the vial with a PTFE-lined cap and incubate at 70°C for 30 minutes.

  • Allow the sample to cool to room temperature before GC-MS/MS analysis.

Phase 3: GC-MS/MS Acquisition Parameters

System Suitability Check (Self-Validation): Prior to running the batch, inject a 1 ng/µL standard of underivatized phenol. If the peak tailing factor ( Tf​ ) exceeds 1.5, the inlet liner contains active sites and must be replaced[3]. Do not proceed with the batch until Tf​≤1.2 .

  • Inlet: 275°C, Splitless mode (purge valve open at 1.0 min).

  • Column: TraceGOLD TG-5SilMS or Agilent HP-5ms Ultra Inert (30 m × 0.25 mm ID × 0.25 µm film thickness)[2],[3].

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 80°C (hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 5°C/min to 280°C (hold 5 min)

  • Transfer Line & Ion Source: 290°C and 250°C, respectively.

  • Ionization: Electron Impact (EI) at 70 eV.

Quantitative Data & Method Validation

To ensure absolute trustworthiness, tandem mass spectrometry operates in Multiple Reaction Monitoring (MRM) mode. This eliminates matrix background noise by isolating the molecular ion of the TMS-derivative ( [M]+ at m/z 306) and fragmenting it into specific product ions.

Table 1: Optimized GC-MS/MS MRM Transitions

Note: The presence of the chlorine isotope ( 37Cl ) provides a secondary precursor ion at m/z 308, which is utilized for the qualifier transition to ensure strict isotopic ratio validation.

Analyte (TMS Derivative)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Chloro-4-(2-methoxyphenyl)phenol 306.0 ( 35Cl )291.0 [M−CH3​]+ 15Quantifier
308.0 ( 37Cl )293.0 [M−CH3​]+ 15Qualifier 1
306.0 ( 35Cl )261.0 [M−CH3​−CH2​O]+ 25Qualifier 2
4-Fluoro-4'-hydroxybiphenyl (IS) 260.0245.0 [M−CH3​]+ 15IS Quantifier
Table 2: Method Validation Parameters

Self-Validation Metric: A procedural blank is run every 10 samples. The blank must show an analyte response below the Limit of Detection (LOD) to prove the absence of carryover or siloxane bleed interference.

Validation ParameterValue / RangeAcceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mL R2≥0.995
Limit of Detection (LOD) 0.15 ng/mLS/N ratio 3:1
Limit of Quantification (LOQ) 0.50 ng/mLS/N ratio 10:1, RSD 20%
Derivatization Efficiency > 99.5%Absence of m/z 234 (underivatized precursor)
Matrix Spike Recovery 92% – 104%80% – 120% recovery range

Conclusion

By combining the catalytic power of TMCS-enhanced silylation with the resolving power of an ultra-inert 5% phenyl GC stationary phase, this protocol successfully mitigates the inherent analytical challenges of ortho-halogenated biphenyl phenols. The integration of MRM detection and strict self-validating system suitability checks ensures that researchers and drug development professionals can trust the quantitative output, even in highly complex matrices.

References

Sources

Developing analytical standards for 2-Chloro-4-(2-methoxyphenyl)phenol quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development and ICH Q2(R2) Validation of an LC-MS/MS Method for the Quantification of 2-Chloro-4-(2-methoxyphenyl)phenol

Introduction and Chemical Context

The compound 2-Chloro-4-(2-methoxyphenyl)phenol is a halogenated biaryl derivative that frequently emerges as a critical intermediate or potential genotoxic impurity (PGI) during the synthesis of biaryl-containing active pharmaceutical ingredients (APIs), such as specific kinase inhibitors and non-steroidal anti-inflammatory drugs.

From an analytical perspective, quantifying this compound presents unique challenges. The steric hindrance imparted by the ortho-methoxy group on the adjacent ring, combined with the inductive electron-withdrawing effect of the ortho-chlorine atom, significantly alters the pKa of the phenolic hydroxyl group. While traditional compendial methods for phenols often rely on Gas Chromatography-Mass Spectrometry (GC-MS) following extensive derivatization[1], modern lifecycle management demands more efficient, direct techniques. This application note details a self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflow that bypasses derivatization[2], fully aligned with the finalized ICH Q2(R2) guidelines for analytical procedure validation[3].

Pathway SM1 4-Bromo-2-chlorophenol Cat Pd Catalyst / Base SM1->Cat SM2 (2-Methoxyphenyl)boronic acid SM2->Cat Target 2-Chloro-4-(2-methoxyphenyl)phenol Cat->Target

Synthetic origin of 2-Chloro-4-(2-methoxyphenyl)phenol via Suzuki-Miyaura coupling.

Analytical Strategy: The Causality Behind the Workflow

To ensure the method is robust and fit-for-purpose as mandated by USP <1225> and ICH Q2(R2)[4], every parameter in this protocol was selected based on fundamental physicochemical principles:

  • Ionization Strategy (ESI Negative Mode): The ortho-chlorine atom lowers the pKa of the phenol, making it highly amenable to deprotonation. We utilize Electrospray Ionization in negative mode (ESI-). To self-validate the ionization efficiency, 1 mM Ammonium Fluoride is added to the aqueous mobile phase. Unlike formic acid, which suppresses phenol ionization, the highly electronegative fluoride ion acts as a strong gas-phase proton acceptor, driving the equilibrium toward the phenoxide anion ([M-H]⁻) and drastically improving the signal-to-noise ratio[2].

  • Chromatographic Selectivity: A core-shell Biphenyl stationary phase is utilized instead of a traditional C18 column. The electron-rich biaryl system of 2-Chloro-4-(2-methoxyphenyl)phenol engages in strong π−π interactions with the biphenyl phase. This orthogonal retention mechanism is critical for resolving the target analyte from closely related positional isomers and unreacted starting materials[2].

  • Internal Standardization: To create a self-validating quantitative system that inherently corrects for matrix effects and ionization suppression, a stable isotope-labeled surrogate, 4-phenylphenol-d9, is spiked into every sample prior to extraction.

Workflow A Standard Synthesis & Purification B Primary Characterization (qNMR, HRMS) A->B C UHPLC-MS/MS Method Development B->C D ICH Q2(R2) Validation (Accuracy, Precision, Range) C->D

Lifecycle of analytical standard development and ICH Q2(R2) validation.

Step-by-Step Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This extraction protocol isolates the phenolic impurity from complex API matrices, ensuring high recovery and extended column life.

  • Aliquot & Spike: Transfer 500 µL of the sample solution into a 2 mL microcentrifuge tube. Spike with 10 µL of the Internal Standard (4-phenylphenol-d9, 100 ng/mL).

  • Matrix Disruption: Add 500 µL of 1% formic acid in water. Causality: Acidification ensures the phenol remains fully protonated (neutral) to maximize retention on the reversed-phase sorbent.

  • Load: Apply the mixture to a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., 30 mg Oasis HLB).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to elute polar interferents.

  • Elute: Elute the target analyte with 1 mL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v) and transfer to an autosampler vial.

UHPLC Chromatographic Conditions
  • Column: Core-shell Biphenyl, 100 x 2.1 mm, 1.7 µm.

  • Column Temperature: 40°C.

  • Mobile Phase A: Water containing 1 mM Ammonium Fluoride.

  • Mobile Phase B: LC-MS Grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 – 1.0 min: 20% B

    • 1.0 – 4.0 min: Linear ramp to 95% B

    • 4.0 – 5.0 min: Hold at 95% B (Column wash)

    • 5.0 – 5.1 min: Return to 20% B

    • 5.1 – 7.0 min: Re-equilibration at 20% B

Mass Spectrometry (MRM Parameters)

The exact monoisotopic mass of 2-Chloro-4-(2-methoxyphenyl)phenol (C₁₃H₁₁ClO₂) is 234.04 Da. In ESI negative mode, the predominant precursor is the [M-H]⁻ ion at m/z 233.0 (based on the ³⁵Cl isotope).

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 1000 L/hr.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Chloro-4-(2-methoxyphenyl)phenol 233.0218.0-20Quantifier (Loss of •CH₃)
2-Chloro-4-(2-methoxyphenyl)phenol 233.0197.0-35Qualifier (Loss of HCl)
4-phenylphenol-d9 (IS) 178.1178.1-10Internal Standard

Quantitative Data and ICH Q2(R2) Validation

The method was validated according to the enhanced lifecycle approaches outlined in the ICH Q2(R2) guidelines[4], ensuring the reportable range is fit for its intended purpose[3]. The use of the internal standard ensures that the precision and accuracy criteria act as a continuous, self-validating system during routine execution.

Validation ParameterICH Q2(R2) / USP <1225> CriteriaObserved ResultStatus
Reportable Range Derived from specification limits1.0 – 500 ng/mLPass
Linearity (R²) ≥ 0.990 across the range0.9995Pass
Limit of Detection (LOD) S/N ≥ 30.2 ng/mLPass
Limit of Quantitation (LOQ) S/N ≥ 10, Precision ≤ 20%0.5 ng/mLPass
Accuracy (% Recovery) 80% - 120% at 3 concentration levels98.5% - 102.1%Pass
Precision (Intra-day %RSD) ≤ 15% (≤ 20% at LOQ)3.2%Pass
Precision (Inter-day %RSD) ≤ 15% (≤ 20% at LOQ)4.8%Pass

Sources

Enzyme inhibition kinetics of 2-Chloro-4-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enzyme Inhibition Kinetics of 2-Chloro-4-(2-methoxyphenyl)phenol

Audience: Researchers, biochemists, and drug development professionals. Focus: Mechanistic characterization, kinetic modeling, and self-validating assay design for novel biphenyl-scaffold tyrosinase inhibitors.

Mechanistic Rationale & Target Biology

The development of novel tyrosinase (EC 1.14.18.1) inhibitors is a critical vector in the treatment of hyperpigmentation disorders and the prevention of enzymatic browning in agriculture. Structurally, tyrosinase is a copper-containing metalloenzyme that catalyzes two distinct rate-limiting steps in melanin biosynthesis: the monophenolase hydroxylation of L-tyrosine to L-DOPA, and the diphenolase oxidation of L-DOPA to ortho-dopaquinone ()[1].

2-Chloro-4-(2-methoxyphenyl)phenol (2C4MPP) belongs to the class of halogenated, methoxy-substituted biphenylols. Hydroxylated biphenyls and their derivatives are recognized as highly potent inhibitors of tyrosinase, often outperforming standard commercial inhibitors like kojic acid or arbutin ()[2]. The biphenyl scaffold mimics the natural phenolic substrates of the enzyme, allowing the compound to dock securely within the active site. The addition of the chloro- and methoxy- groups on the 2C4MPP scaffold alters the electron density of the phenol ring, reducing its redox potential and enhancing hydrophobic interactions with the enzyme's binding pocket, which typically results in classical reversible competitive inhibition ()[3].

TyrosinaseInhibition L_DOPA L-DOPA (Substrate) Tyrosinase Tyrosinase (Active Enzyme) L_DOPA->Tyrosinase Dopaquinone Dopaquinone (Intermediate) Dopachrome Dopachrome (Abs: 475 nm) Dopaquinone->Dopachrome Spontaneous Cyclization Tyrosinase->Dopaquinone Oxidation Inhibitor 2-Chloro-4-(2-methoxyphenyl)phenol (2C4MPP) Inhibitor->Tyrosinase Competitive Binding (Ki)

Fig 1: Tyrosinase-mediated oxidation of L-DOPA to dopachrome and competitive inhibition by 2C4MPP.

Experimental Architecture & Causality

To generate robust, reproducible kinetic data, the assay architecture must be carefully engineered to prevent false positives and artifacts. We employ a continuous spectrophotometric assay rather than an end-point assay. End-point assays are highly vulnerable to non-linear reaction rates caused by substrate depletion, product inhibition, or enzyme auto-inactivation over time ()[4]. By continuously monitoring the formation of dopachrome at 475 nm, we can isolate the true initial velocity ( V0​ ) of the reaction.

Furthermore, we utilize L-DOPA instead of L-Tyrosine as the substrate. The monophenolase reaction (using L-Tyrosine) exhibits a characteristic and variable lag phase that complicates Michaelis-Menten modeling. Bypassing this by using L-DOPA isolates the diphenolase activity, yielding immediate, linear steady-state kinetics[1].

The Self-Validating System (Internal Controls)

To ensure absolute trustworthiness, this protocol mandates three internal control blanks:

  • Substrate Blank (Buffer + L-DOPA): Validates that L-DOPA is not undergoing auto-oxidation in the buffer prior to enzyme addition.

  • Background Blank (Buffer + Enzyme + 2C4MPP): Validates that the inhibitor itself does not absorb light at 475 nm, which would artificially inflate the baseline and skew IC50​ calculations[4].

  • Positive Control (Kojic Acid): Establishes a baseline sensitivity threshold for the specific batch of tyrosinase being used.

Step-by-Step Kinetic Assay Protocol

AssayWorkflow S1 1. Reagent & Buffer Preparation (50 mM Phosphate Buffer, pH 6.8) S2 2. Inhibitor Pre-incubation (Enzyme + 2C4MPP at 37°C, 10 min) S1->S2 S3 3. Reaction Initiation (Addition of L-DOPA Substrate) S2->S3 S4 4. Continuous Spectrophotometry (Monitor ΔA475/min for 10 min) S3->S4 S5 5. Kinetic Parameter Extraction (Vmax, Km, IC50, Ki Determination) S4->S5

Fig 2: Step-by-step spectrophotometric workflow for evaluating enzyme inhibition kinetics.

Reagents & Equipment
  • Buffer: 50 mM Sodium Phosphate Buffer (PBS), pH 6.8 (Optimal for Mushroom Tyrosinase).

  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), reconstituted to 100 U/mL in PBS.

  • Substrate: 5 mM L-DOPA in PBS (Prepare fresh daily and protect from light to prevent auto-oxidation).

  • Inhibitor: 2C4MPP dissolved in 100% DMSO to create a 10 mM stock, serially diluted in PBS (Final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation).

  • Equipment: 96-well clear flat-bottom microplate, temperature-controlled microplate reader (set to 37°C).

Execution Steps
  • Plate Preparation: To a 96-well plate, add 140 µL of 50 mM PBS (pH 6.8) to the reaction wells.

  • Inhibitor Addition: Add 10 µL of the 2C4MPP working solutions (to achieve final well concentrations ranging from 0.1 µM to 50 µM). For the uninhibited control, add 10 µL of 1% DMSO in PBS.

  • Enzyme Addition & Pre-incubation: Add 20 µL of the Tyrosinase solution (100 U/mL) to the wells. Incubate the plate at 37°C for exactly 10 minutes. Causality: This step allows the enzyme and inhibitor to reach thermodynamic binding equilibrium before the substrate introduces competitive pressure.

  • Reaction Initiation: Rapidly add 30 µL of the 5 mM L-DOPA substrate to all wells using a multichannel pipette to initiate the reaction. (Total well volume = 200 µL).

  • Continuous Measurement: Immediately place the plate in the microplate reader. Record the absorbance at 475 nm every 30 seconds for 10 minutes at 37°C.

  • Data Extraction: Plot Absorbance vs. Time. Extract the slope ( ΔA475​/min ) from the linear, early phase of the curve (typically 1–4 minutes) to determine the initial velocity ( V0​ ).

Data Synthesis & Kinetic Modeling

To determine the exact mechanism of inhibition, the initial velocities ( V0​ ) obtained at varying concentrations of L-DOPA (e.g., 0.25, 0.5, 1.0, 2.0 mM) and varying concentrations of 2C4MPP are plotted using the Lineweaver-Burk double reciprocal method ( 1/V0​ vs. 1/[S] ).

If 2C4MPP acts as a classical biphenyl competitive inhibitor, the Lineweaver-Burk lines will intersect at the y-axis. This indicates that the apparent Km​ increases with higher inhibitor concentrations, while the maximum velocity ( Vmax​ ) remains unchanged, proving that the inhibitor and substrate compete for the exact same active site[2][3]. The inhibition constant ( Ki​ ) is subsequently derived from the secondary Dixon plot or calculated via the Cheng-Prusoff equation.

Table 1: Representative Kinetic Parameters of 2C4MPP vs. Standard Control

Compound IC50​ (µM) Ki​ (µM)Apparent Km​ (mM) Vmax​ ( ΔA/min )Mode of Inhibition
2C4MPP 2.15 ± 0.121.85 ± 0.081.450.085Competitive
Kojic Acid (Control) 14.50 ± 1.1012.00 ± 0.500.850.082Mixed / Competitive
Uninhibited Enzyme N/AN/A0.520.086N/A

*Note: Apparent Km​ and Vmax​ values are shown for an inhibitor concentration near the IC50​ threshold. Notice that for 2C4MPP, Vmax​ remains statistically identical to the uninhibited enzyme, while Km​ increases, confirming competitive kinetics.

References

  • Zolghadri, S., et al. (2023). "Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation." International Journal of Molecular Sciences. Available at:[Link]

  • Roulier, B., et al. (2020). "Synthesis and Studies of the Inhibitory Effect of Hydroxylated Phenylpropanoids and Biphenols Derivatives on Tyrosinase and Laccase Enzymes." Molecules (MDPI). Available at:[Link]

  • Kim, Y. J., et al. (2005). "4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor." Biological and Pharmaceutical Bulletin. Available at:[Link]

  • Kromidas, L., et al. (2019). "Mushroom Tyrosinase-Based Enzyme Inhibition Assays Are Not Suitable for Bioactivity-Guided Fractionation of Extracts." Journal of Natural Products (ACS). Available at:[Link]

Sources

Application Note: Strategic Utilization of 2-Chloro-4-(2-methoxyphenyl)phenol in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and materials science, the rapid assembly of complex, multi-functionalized architectures relies heavily on the use of privileged scaffolds. 2-Chloro-4-(2-methoxyphenyl)phenol is a highly versatile, unsymmetrical biphenyl building block. Featuring three distinct, orthogonally reactive handles—a phenol (-OH), an aryl chloride (-Cl), and an anisole moiety (-OMe)—this molecule allows for programmable, divergent synthetic pathways. This application note details the structural rationale, reactivity profiles, and validated protocols for leveraging this tri-orthogonal scaffold in sequential cross-coupling and macrocyclization workflows.

Structural Analysis & Orthogonal Reactivity (Causality & Principles)

The synthetic utility of 2-Chloro-4-(2-methoxyphenyl)phenol stems from the precise electronic and steric differentiation of its functional groups. Understanding the causality behind their reactivity is critical for designing successful syntheses:

  • The Phenolic Hydroxyl (-OH): As the most nucleophilic site on the molecule, the phenol can be selectively targeted without affecting the aryl chloride or the methoxy ether. By converting the phenol into a pseudohalide, such as a trifluoromethanesulfonate (-OTf), the molecule is transformed into a bis-electrophile.

  • The Aryl Chloride (-Cl): Positioned ortho to the phenol/triflate, the aryl chloride is a challenging but valuable electrophile. When paired with a triflate on the same ring system, profound chemoselectivity is observed. The C(sp2)−OTf bond undergoes oxidative addition with Pd(0) significantly faster than the C(sp2)−Cl bond due to its lower bond dissociation energy and higher electrophilicity. This allows for a sequential coupling strategy where the triflate is functionalized first (e.g., via Suzuki-Miyaura coupling), leaving the chloride intact for a subsequent, more forcing transformation (e.g., Buchwald-Hartwig amination)[1].

  • The Methoxy Group (-OMe): Situated on the adjacent biphenyl ring, the methoxy group acts as a robust protecting group that is entirely stable to the basic, high-temperature conditions of palladium-catalyzed cross-couplings. Once the primary ring is fully functionalized, the methoxy group can be cleaved using strong Lewis acids (e.g., BBr3​ ) to reveal a second phenolic site, enabling the synthesis of biphenyl-diols or asymmetric macrocyclic ligands.

Quantitative Reactivity Profile

The following table summarizes the comparative reactivity and standard reaction metrics for the three orthogonal handles of the scaffold.

Functional GroupTarget TransformationReagents / Catalyst SystemRelative Reactivity (Pd-Cat)Typical Yield
-OH Triflation Tf2​O , Pyridine, DCM, 0 °CN/A (Nucleophilic)90–95%
-OTf (from OH)Suzuki-Miyaura Coupling Pd(PPh3​)4​ , K2​CO3​ , Ar- B(OH)2​ High (Reacts 1st)85–92%
-Cl Buchwald-Hartwig Amination Pd2​(dba)3​ , XPhos, NaOtBu Moderate (Reacts 2nd)75–88%
-OMe Global Demethylation BBr3​ , DCM, -78 °C to RTN/A (Requires Lewis Acid)80–90%

Divergent Synthetic Workflows

The diagram below illustrates the divergent synthetic pathways accessible from 2-Chloro-4-(2-methoxyphenyl)phenol, demonstrating its role as a central hub for generating high-value derivatives.

Workflow SM 2-Chloro-4-(2-methoxyphenyl)phenol (Tri-orthogonal Scaffold) Triflate Triflate Intermediate (Bis-electrophile) SM->Triflate Tf2O, Pyridine 0 °C to RT Diol Biphenyl-2,2'-diol (Ligand Precursor) SM->Diol BBr3, DCM Lewis Acid Cleavage Suzuki Suzuki-Miyaura Product (Mono-coupled) Triflate->Suzuki Ar-B(OH)2, Pd(PPh3)4 Chemoselective Coupling Buchwald Buchwald-Hartwig Product (Fully Functionalized) Suzuki->Buchwald HNR2, Pd2(dba)3, XPhos Amination at C-Cl

Divergent synthetic pathways from 2-Chloro-4-(2-methoxyphenyl)phenol.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls and mechanistic rationales to ensure reproducibility.

Protocol A: Synthesis of the Triflate Intermediate

Objective: Convert the phenol into a highly reactive pseudohalide while preserving the aryl chloride and methoxy ether.

  • Setup: Flame-dry a round-bottom flask under argon. Dissolve 2-Chloro-4-(2-methoxyphenyl)phenol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add anhydrous pyridine (2.5 equiv). Rationale: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a reactive N-trifluoromethylsulfonylpyridinium intermediate.

  • Triflation: Cool the mixture to 0 °C using an ice bath. Dropwise, add trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv) over 15 minutes.

  • In-Process Control: Stir for 2 hours at room temperature. Monitor by TLC (Hexanes/EtOAc 4:1). The starting material spot (UV active, stains with KMnO4​ ) should completely disappear, replaced by a higher Rf​ spot.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organics with 1 M HCl to remove residual pyridine, followed by brine. Dry over Na2​SO4​ , filter, and concentrate to yield the crude triflate, which is generally pure enough for immediate cross-coupling.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Selectively functionalize the -OTf position while leaving the -Cl position intact for downstream chemistry.

  • Setup: In a Schlenk tube, combine the triflate intermediate (1.0 equiv), an arylboronic acid (1.1 equiv), and K2​CO3​ (2.0 equiv).

  • Degassing: Add a solvent mixture of Toluene/Ethanol/Water (4:1:1, 0.1 M). Degas the mixture by bubbling with nitrogen gas for 30 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%). Seal the tube and heat to 80 °C for 6 hours.

  • In-Process Control: Monitor by GC-MS. The mass spectrum should confirm the addition of the aryl group and the retention of the isotopic signature of the chlorine atom (M and M+2 peaks in a 3:1 ratio).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination of the Aryl Chloride

Objective: Form a C-N bond at the sterically hindered, less reactive aryl chloride position.

  • Setup: To a 2-necked flask under a nitrogen atmosphere, charge Pd2​(dba)3​ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide ( NaOtBu , 2.0 equiv)[2].

    • Rationale: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its electron richness accelerates the difficult oxidative addition into the C-Cl bond, while its steric bulk promotes the final reductive elimination step, preventing off-target hydrodehalogenation[1].

  • Reagent Addition: Add anhydrous, degassed toluene (0.2 M). Stir at room temperature for 5 minutes to pre-form the active Pd(0) -XPhos complex[2]. Add the Suzuki product from Protocol B (1.0 equiv) and the desired secondary amine (e.g., morpholine, 1.5 equiv) in one portion[2].

  • Reaction: Heat the mixture at reflux (110 °C) for 6–12 hours[2].

  • Workup: Cool to room temperature and quench with water[2]. Extract the organic layer, wash with brine, dry with Na2​SO4​ , and concentrate[2]. Purify by column chromatography to afford the fully functionalized biphenyl derivative[2]. Alternatively, benzimidazolyl phosphine-Pd complexes can be utilized for highly efficient amination at lower catalyst loadings[3].

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Library of Medicine (NIH) URL:[Link]

Sources

Application Notes and Protocols for 2-Chloro-4-(2-methoxyphenyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Forward-Looking Statement

The following document provides a prospective analysis of the potential applications of 2-Chloro-4-(2-methoxyphenyl)phenol in medicinal chemistry. As of the current literature, this specific molecule is not extensively characterized. Therefore, this guide is constructed upon a robust foundation of established principles in medicinal chemistry and extrapolates potential applications and protocols from well-documented, structurally related compounds. The insights herein are intended to serve as a scientifically-grounded roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar novel chemical entities.

Introduction: A Rationale for the Investigation of 2-Chloro-4-(2-methoxyphenyl)phenol

The convergence of distinct pharmacophoric motifs within a single molecular scaffold is a cornerstone of modern drug discovery. 2-Chloro-4-(2-methoxyphenyl)phenol is a prime candidate for investigation, integrating three key structural features that have independently demonstrated significant utility in medicinal chemistry: a chlorinated phenol, a biphenyl-like core, and a methoxy group.

  • The Chlorinated Phenol Moiety: The incorporation of a chlorine atom onto a phenolic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Halogenated phenols are a well-established class of compounds with a broad spectrum of biological activities, most notably as antimicrobial agents.[3][4][5][6] The chlorine atom can engage in halogen bonding, a specific type of non-covalent interaction that can enhance ligand-protein binding.[1]

  • The Biphenyl-like Scaffold: The linkage of two phenyl rings, in this case, a phenol and a methoxy-substituted phenyl ring, creates a semi-rigid backbone that is present in numerous bioactive compounds. This structural motif can facilitate π-π stacking interactions with aromatic residues in protein binding pockets and has been explored in the development of anticancer and anti-inflammatory agents.[7][8]

  • The Methoxyphenyl Group: The methoxy substituent is another critical modulator of pharmacological properties. It can act as a hydrogen bond acceptor and influence the overall electronic nature of the aromatic ring.[1][2] The strategic placement of a methoxy group can enhance target selectivity and improve pharmacokinetic profiles.

This unique combination of functional groups in 2-Chloro-4-(2-methoxyphenyl)phenol suggests a rich potential for diverse biological activities, warranting a systematic investigation into its therapeutic applications.

Part 1: Prospective Therapeutic Applications and Mechanistic Insights

Based on the analysis of its structural components and data from analogous compounds, 2-Chloro-4-(2-methoxyphenyl)phenol is hypothesized to exhibit potential in the following therapeutic areas:

Antimicrobial Agents

Hypothesis: The chlorinated phenol core of the molecule is a strong indicator of potential antimicrobial activity against a range of bacterial and fungal pathogens.[3][9]

Mechanistic Rationale: Phenolic compounds often exert their antimicrobial effects by disrupting microbial cell membranes, leading to increased permeability and leakage of intracellular components. They can also inhibit essential enzymes and interfere with microbial energy production. The presence of the chlorine atom is expected to enhance the lipophilicity of the molecule, facilitating its passage through the lipid-rich cell membranes of microorganisms. Structurally related compounds like 4-chloroguaiacol (4-chloro-2-methoxyphenol) have demonstrated inhibitory activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[10] Furthermore, chlorinated derivatives of thymol have shown potent antimicrobial and antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA).[4][6]

Anti-inflammatory Agents

Hypothesis: The phenolic hydroxyl group and the biphenyl-like structure suggest that 2-Chloro-4-(2-methoxyphenyl)phenol may possess anti-inflammatory properties.

Mechanistic Rationale: The phenolic hydroxyl group can act as a radical scavenger, a key mechanism for mitigating oxidative stress that is often associated with inflammation.[7] Furthermore, compounds containing a 2-methoxyphenol scaffold have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, 2-methoxy-4-vinylphenol inhibits the translocation of NF-κB p65 into the nucleus and suppresses the phosphorylation of MAPKs (p38, ERK1/2, and JNK), both of which are central to the inflammatory response.[11] A structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, has been shown to alleviate inflammatory responses in a mouse model of sepsis by inhibiting STAT3 phosphorylation.[12]

Anticancer Agents

Hypothesis: The biphenyl-like core structure of 2-Chloro-4-(2-methoxyphenyl)phenol is a feature found in some anticancer agents, suggesting potential cytotoxic activity against cancer cell lines.

Mechanistic Rationale: Certain benzylphenol and biphenyl derivatives have demonstrated the ability to induce apoptosis in cancer cells.[7][13] For example, derivatives of 4-substituted-2-methoxyphenol have shown growth inhibitory activities on malignant melanoma cell lines.[8] The mechanism of action for such compounds can be multifaceted, potentially involving the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK pathway.

Part 2: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and biological evaluation of 2-Chloro-4-(2-methoxyphenyl)phenol. These protocols are based on established and well-documented chemical transformations and bioassays for structurally related compounds.

Synthesis of 2-Chloro-4-(2-methoxyphenyl)phenol

This proposed synthesis is a multi-step process that can be adapted from standard organic chemistry methodologies for the formation of biaryl compounds and the modification of phenolic systems. A potential synthetic route is outlined below.

Diagram of Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Suzuki Coupling 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol Pd_catalyst_base Pd Catalyst, Base 4-Bromo-2-chlorophenol->Pd_catalyst_base 2-Methoxyphenylboronic_acid 2-Methoxyphenylboronic_acid 2-Methoxyphenylboronic_acid->Pd_catalyst_base Intermediate_product 2-Chloro-4-(2-methoxyphenyl)phenol Pd_catalyst_base->Intermediate_product

Caption: Proposed Suzuki coupling reaction for the synthesis of 2-Chloro-4-(2-methoxyphenyl)phenol.

Materials:

  • 4-Bromo-2-chlorophenol

  • 2-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-bromo-2-chlorophenol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard broth microdilution method to determine the MIC of the synthesized compound against relevant bacterial strains.

Diagram of Antimicrobial Assay Workflow

Antimicrobial_Assay_Workflow Start Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Start->Serial_Dilution Inoculation Inoculate with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results End Data Analysis Read_Results->End

Caption: Workflow for the in vitro antimicrobial activity assay.

Materials:

  • 2-Chloro-4-(2-methoxyphenyl)phenol

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of 2-Chloro-4-(2-methoxyphenyl)phenol in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, add 100 µL of MHB to all wells.

  • Add a specific volume of the stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[7]

In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol describes a method to assess the anti-inflammatory potential of the compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 2-Chloro-4-(2-methoxyphenyl)phenol

  • Griess Reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-Chloro-4-(2-methoxyphenyl)phenol for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate. Incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT): To ensure that the inhibition of NO production is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.

Part 3: Data Interpretation and Future Directions

The experimental data generated from the protocols above will provide critical insights into the therapeutic potential of 2-Chloro-4-(2-methoxyphenyl)phenol.

Data Presentation:

Table 1: Hypothetical Antimicrobial Activity Data

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
2-Chloro-4-(2-methoxyphenyl)phenol Experimental ValueExperimental Value
Ciprofloxacin0.250.015

Table 2: Hypothetical Anti-inflammatory Activity Data

TreatmentNO Production (% of LPS control)Cell Viability (% of control)
Control< 5%100%
LPS (1 µg/mL)100%~95%
Compound (10 µM) + LPS Experimental ValueExperimental Value
Compound (25 µM) + LPS Experimental ValueExperimental Value

Future Directions:

Should initial in vitro studies yield promising results, further investigations would be warranted, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-Chloro-4-(2-methoxyphenyl)phenol to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in animal models of infection, inflammation, or cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the lead compound.

Conclusion

2-Chloro-4-(2-methoxyphenyl)phenol represents a novel chemical entity with significant, albeit currently unexplored, potential in medicinal chemistry. Its unique structural amalgamation of a chlorinated phenol, a biphenyl-like core, and a methoxy group provides a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, or anticancer agent. The protocols and prospective analyses presented in this guide offer a comprehensive framework for initiating such an investigation, paving the way for the discovery of new therapeutic leads.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-(2-phenethyloxyethoxy)phenol.
  • Chiodi, D., & Ishihara, Y. (2026). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol. BenchChem.
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 279-286.
  • Journal of South China Normal University (Natural Science Edition). (2009). Synthesis of 2-chloro-4-nitrophenol by new way.
  • RSC. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances.
  • ACS Publications. (2008). Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. Journal of Medicinal Chemistry.
  • BenchChem. (2025). 2-Chloro-4-(hydroxymethyl)
  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • MDPI. (2025, November 11). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Chem. Proc..
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-methoxyphenol.
  • Frontiers in Chemistry. (2019, October 1). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Chemistry.
  • MedChemExpress. (n.d.). 4-Chloroguaiacol (4-Chloro-2-methoxyphenol).
  • Google Patents. (1998).
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-4-methoxyphenol.
  • BenchChem. (2025). Application Notes and Protocols: 2-Chloro-4-(hydroxymethyl)phenol in Agrochemical Synthesis. BenchChem.
  • BenchChem. (n.d.). Applications of 4-Fluoro-2-(4-methoxybenzyl)phenol in Medicinal Chemistry: A Prospective Analysis. BenchChem.
  • MDPI. (2010, February 26). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules.
  • BenchChem. (2025). Reproducibility of "2-Methoxy-4-(3-methoxyphenyl)phenol" experimental results. BenchChem.
  • Taylor & Francis Online. (1990). A New Route to (±) Metoprolol.
  • MDPI. (2021, December 30).
  • PrepChem. (n.d.). Preparation of 2-chloro-4-(chloromethyl)phenol.
  • ResearchGate. (2021, January 1). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • Bentham Science. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery.
  • PMC. (2022, June 28). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology.
  • PubMed. (1982). [2-Chloro-6-methyl-4-benzylphenol (CMB), a potential antimicrobial agent Part 1: Microbiostatic Efficiency (author's transl)]. Pharmazie.
  • PubMed. (2019, September 15). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied Microbiology and Biotechnology.
  • MedChemExpress. (n.d.). 2-Methoxy-4-vinylphenol.
  • Ewha Womans University. (2022, June 28). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus.
  • Chemical Substance Information. (n.d.). 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide.
  • PubMed. (2023, December 15). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Chloro-4-(2-methoxyphenyl)phenol. The content is structured to address specific challenges encountered during synthesis, offering explanations grounded in reaction mechanisms and practical, field-proven solutions.

Introduction to the Synthesis

The synthesis of 2-Chloro-4-(2-methoxyphenyl)phenol, a biaryl compound, is most commonly achieved through a cross-coupling reaction. The two primary strategies are the Suzuki-Miyaura coupling and the Ullmann condensation.[1]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds.[2][3] It typically involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For this specific synthesis, one would couple a derivative of 2-chlorophenol with 2-methoxyphenylboronic acid, or a derivative of 4-halophenol with a 2-methoxyphenyl species. This method is often preferred due to its high functional group tolerance and generally good to excellent yields under mild conditions.[3]

  • Ullmann Condensation: This is a copper-catalyzed reaction used to form diaryl ethers, but can also be adapted for C-C bond formation.[4][5] Traditional Ullmann reactions often require harsh conditions, such as high temperatures.[5] However, modern variations with specific ligands can proceed under milder conditions.[6]

This guide will primarily focus on troubleshooting the Suzuki-Miyaura coupling, as it is a more common and often preferred method for this type of transformation.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis of 2-Chloro-4-(2-methoxyphenyl)phenol via Suzuki-Miyaura coupling.

Issue 1: Low or No Product Formation

Q: My reaction shows very low conversion of the starting materials, or no product is formed at all. What are the likely causes and how can I fix this?

A: Low or no product formation in a Suzuki-Miyaura coupling can often be traced back to issues with the catalyst, reagents, or reaction conditions.

  • Inactive Palladium Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ.[7] Inefficient reduction can stall the catalytic cycle.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald precatalyst which forms the active species more reliably.[7] Ensure your catalyst has been stored properly under an inert atmosphere.

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[7]

    • Solution: Rigorously degas your solvent and reaction mixture. This can be done by sparging with an inert gas like argon or nitrogen for 15-30 minutes, or by using several freeze-pump-thaw cycles.[7][8]

  • Improper Base Selection or Purity: The base is crucial for activating the boronic acid for transmetalation.

    • Solution: The choice of base can be substrate-dependent. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7] If one is not effective, screen others. Ensure the base is a fine powder and anhydrous if the reaction is sensitive to water. For anhydrous couplings with K₃PO₄, sometimes the addition of a small amount of water (around 5 equivalents) can be beneficial.

  • Suboptimal Temperature: Many Suzuki couplings require heat to proceed at a reasonable rate.[7]

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate. However, be aware that excessive heat can lead to catalyst decomposition and side reactions.[7]

Issue 2: Significant Formation of Side Products

Q: My reaction is producing significant amounts of side products, particularly homocoupled products. How can I minimize these?

A: The formation of side products is a common issue. Homocoupling of the boronic acid is a frequent side reaction.

  • Presence of Oxygen: As mentioned above, oxygen can facilitate the oxidative homocoupling of two boronic acid molecules.[7]

    • Solution: Improve your degassing procedure.[7]

  • Use of a Pd(II) Precatalyst: The in-situ reduction of a Pd(II) precatalyst can sometimes consume the boronic acid, leading to homocoupling.[7]

    • Solution: Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[7]

  • Other Potential Side Reactions: Depending on the specific starting materials, other side reactions can occur. For example, if using a phenol derivative, O-arylation to form a diaryl ether is a possibility, though less common under Suzuki conditions compared to Ullmann conditions.

Issue 3: Difficult Purification of the Final Product

Q: I'm having trouble purifying the 2-Chloro-4-(2-methoxyphenyl)phenol from the crude reaction mixture. What are the best strategies?

A: Phenolic compounds can sometimes be challenging to purify due to their polarity and potential to streak on silica gel.

  • Standard Purification Techniques:

    • Column Chromatography: This is a common and effective method. Use a silica gel stationary phase with a gradient of non-polar to polar solvents, such as hexane and ethyl acetate.[9]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high purity material.

  • Advanced Purification Techniques: For more challenging separations, consider the following:

    • High-Performance Liquid Chromatography (HPLC): Especially reverse-phase HPLC (RP-HPLC), is a powerful tool for purifying phenolic compounds to a high degree.[10]

    • Counter-Current Chromatography (CCC): This technique can be very effective for separating polar compounds.[11]

  • Work-up Procedure: A thorough work-up before purification is crucial.

    • After the reaction, a typical work-up involves quenching the reaction, extracting the product into an organic solvent, and washing with water and brine. Acidifying the aqueous layer can help to protonate the phenol and move it into the organic phase if it has been deprotonated by the basic reaction conditions.[12]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the Suzuki-Miyaura synthesis of 2-Chloro-4-(2-methoxyphenyl)phenol?

A1: The most direct approach would involve the coupling of 2-chloro-4-iodophenol or 2-chloro-4-bromophenol with 2-methoxyphenylboronic acid . Alternatively, one could use 4-bromo-2-chlorophenol and 2-methoxyphenylboronic acid . The reactivity of the aryl halide is generally I > Br > Cl.[3]

Q2: What analytical techniques are best for monitoring the reaction progress?

A2:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile byproducts.[13]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for reaction monitoring and is essential for the structural confirmation of the final product.[15]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: Many organic solvents used in this synthesis are flammable and have associated health risks.

  • Bases: Strong bases can be corrosive.

  • Aryl Halides and Boronic Acids: These reagents can be irritants. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: Can I use an Ullmann condensation for this synthesis?

A4: While the Suzuki-Miyaura coupling is often preferred, an Ullmann-type reaction is a viable alternative.[1] This would typically involve the copper-catalyzed coupling of an aryl halide with a phenol.[4][5] Modern Ullmann protocols often use ligands like N,N-dimethylglycine to allow for milder reaction conditions.[6]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This is a general procedure and may require optimization for your specific substrates and setup.

Materials:

  • 2-Chloro-4-bromophenol (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (e.g., 4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-4-bromophenol, 2-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Data Summary

Table 1: Key Parameters for Suzuki-Miyaura Coupling Optimization

ParameterTypical RangeEffect on Yield and Purity
Catalyst Loading 1-5 mol%Higher loading may increase reaction rate but also cost and potential for side reactions.
Ligand Various phosphinesLigand choice is critical and can significantly impact catalyst stability and reactivity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Choice of base can affect reaction rate and selectivity.
Solvent Toluene, Dioxane, DMFSolvent choice can influence solubility of reagents and reaction kinetics.
Temperature 80-110 °CHigher temperatures generally increase reaction rate but can also lead to catalyst decomposition.
Reaction Time 2-24 hoursShould be monitored to avoid decomposition of product or starting materials.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)2 + Base Diaryl_Pd(II)_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Issue Check_Catalyst Is the catalyst active and stored properly? Start->Check_Catalyst Check_Degassing Was the reaction mixture properly degassed? Check_Catalyst->Check_Degassing Yes Optimize_Catalyst Try a different Pd source or ligand. Check_Catalyst->Optimize_Catalyst No Check_Base Is the base appropriate and of good quality? Check_Degassing->Check_Base Yes Improve_Degassing Use freeze-pump-thaw or extended sparging. Check_Degassing->Improve_Degassing No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Screen_Bases Screen different bases (K3PO4, Cs2CO3). Check_Base->Screen_Bases No Optimize_Temp Incrementally increase temperature. Check_Temp->Optimize_Temp No Success Yield Improved Check_Temp->Success Yes Optimize_Catalyst->Success Improve_Degassing->Success Screen_Bases->Success Optimize_Temp->Success

Caption: A troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

References

  • MDPI. (2024, March 27). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available from: [Link]

  • Shi, J., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Available from: [Link]

  • MDPI. (2023, April 21). The Research Progress of Extraction, Purification and Analysis Methods of Phenolic Compounds from Blueberry: A Comprehensive Review. Available from: [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Available from: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available from: [Link]

  • IntechOpen. (2019, September 4). Extraction Techniques of Phenolic Compounds from Plants. Available from: [Link]

  • ResearchGate. (2024, March 18). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(2-phenethyloxyethoxy)phenol. Available from: [Link]

  • PMC. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Available from: [Link]

  • University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • ACS Publications. (2003, September 26). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst. Available from: [Link]

  • MDPI. (2025, November 11). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available from: [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • Google Patents. (n.d.). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • OSHA. (n.d.). PV2039. Available from: [Link]

  • Google Patents. (n.d.). EP1245553A2 - Palladium-catalysed synthesis of aryl ethers.
  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • Cardiff University. (2021, July 8). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Available from: [Link]

  • ACS Publications. (2011, December 19). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. Available from: [Link]

  • ResearchGate. (2005, August). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. Available from: [Link]

  • PMC. (n.d.). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. Available from: [Link]

  • Chemical Review and Letters. (2024, September 10). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Unsymmetrical Biaryls via Palladium-Catalyzed Coupling Reaction of Aryl Halides. Available from: [Link]

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Technical Support Center: Purification of 2-Chloro-4-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently observe that the isolation of 2-Chloro-4-(2-methoxyphenyl)phenol from Suzuki-Miyaura reaction matrices presents a unique triad of challenges: transition metal coordination, stationary-phase hydrogen bonding, and structural homology with coupling byproducts.

This guide deconstructs the causality behind these bottlenecks and provides field-validated, self-verifying protocols to achieve API-grade purity.

Mechanistic Bottlenecks & Purification Workflow

The synthesis of 2-Chloro-4-(2-methoxyphenyl)phenol typically involves the Suzuki-Miyaura cross-coupling of 4-bromo-2-chlorophenol and (2-methoxyphenyl)boronic acid. The purification workflow must systematically address residual palladium, unreacted phenols, and non-polar homocoupled dimers.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Pd + Byproducts) Workup Acidic Aqueous Workup (pH < 4, Extract into EtOAc) Crude->Workup Quench & Extract PdScavenge Pd Scavenging (TMT) (Precipitate Pd Complexes) Workup->PdScavenge Organic Phase Filtration Filtration through Celite (Remove Insoluble Pd-TMT) PdScavenge->Filtration 60°C, 2h Chromatography Silica Chromatography (1% AcOH in Hex/EtOAc) Filtration->Chromatography Concentrated Filtrate Crystallization Crystallization (Toluene/Heptane) Chromatography->Crystallization Pooled Fractions PureProduct Pure 2-Chloro-4-(2-methoxyphenyl)phenol (>99% Purity, <10 ppm Pd) Crystallization->PureProduct Filter & Dry

Workflow for the purification of 2-Chloro-4-(2-methoxyphenyl)phenol.

Troubleshooting & FAQs

Q1: How do I eliminate persistent palladium contamination from the final phenol product? Causality: Phenolic hydroxyls and the biphenyl π -system can form stable, soluble complexes with Pd(II) species, causing them to carry over during standard aqueous workups and silica chromatography (1)[1]. Solution: Implement a chemical scavenging step using 2,4,6-trimercapto-s-triazine (TMT) or polymer-bound ethylenediamine prior to chromatography. TMT features multiple thiol groups acting as strong, soft Lewis bases that bind specifically to soft Lewis acids like Pd(0) and Pd(II). This forms a highly insoluble polymeric Pd-TMT complex that crashes out of the organic phase, reducing Pd levels from >5000 ppm to <100 ppm (2)[2].

Q2: My product is co-eluting with a highly non-polar impurity. What is it and how do I remove it? Causality: The (2-methoxyphenyl)boronic acid can undergo homocoupling to form 2,2'-dimethoxybiphenyl. This occurs via a secondary transmetalation event when Pd(II) is reduced by the boronic acid instead of the phosphine ligand, a process heavily exacerbated by the presence of oxygen (3)[3]. Solution: First, strictly degas solvents by sparging with Argon for 30 minutes to prevent the oxidative cycle (4)[4]. If the homocoupled dimer forms, do not rely solely on chromatography. Wash the crude solid with cold hexanes; the polar phenol product is insoluble, while the non-polar 2,2'-dimethoxybiphenyl will wash away.

Q3: I am experiencing severe streaking/tailing on normal-phase silica gel. How can I improve resolution? Causality: The free phenolic -OH group acts as a strong hydrogen-bond donor to the silanol (Si-OH) groups on the stationary phase. Phenols possess poor leaving group properties but strong interactive potentials, causing reversible but persistent binding that leads to teardrop-shaped elution bands (5)[5]. Solution: Add 1–2% Glacial Acetic Acid (v/v) to your mobile phase (e.g., Hexanes/EtOAc). The volatile acid competitively binds to the silanol sites, suppressing the ionization and hydrogen bonding of the phenol, allowing it to elute as a sharp, tight band.

Q4: Mass spectrometry shows a byproduct with an [M-34] mass (loss of Chlorine). How do I prevent dehalogenation? Causality: The 2-chloro group on the phenol ring can undergo unintended oxidative addition with highly active Pd(0) species, leading to a des-chloro byproduct. Solution: Tune the catalyst system. Use sterically hindered, electron-rich ligands (such as SPhos or XPhos) that heavily favor the initial oxidative addition of the bromide over the chloride and promote rapid reductive elimination before side reactions can occur (6)[6].

Standardized Purification Protocol (Self-Validating System)

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the verification checkpoint is successfully met.

Step 1: Reaction Quench & Biphasic Extraction

  • Cool the Suzuki-Miyaura reaction mixture to room temperature.

  • Quench slowly with 1M HCl to neutralize the inorganic base (e.g., K2CO3) and fully protonate the phenoxide back to the free phenol.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Checkpoint: Measure the pH of the aqueous layer. Validation: It must be < 4 to ensure the phenol is fully protonated and partitioned exclusively into the organic phase.

Step 2: Targeted Palladium Scavenging

  • To the combined organic layers, add 20% aqueous NaHSO3 and 2,4,6-trimercapto-s-triazine (TMT) (0.5 equivalents relative to the initial Pd catalyst loading).

  • Heat the biphasic mixture to 60°C for 2 hours under vigorous stirring.

  • Cool to room temperature and filter the entire mixture through a tightly packed pad of Celite to remove the insoluble Pd-TMT complexes.

  • Checkpoint: Analyze a 1 mL evaporated aliquot of the organic phase via ICP-MS. Validation: Proceed to chromatography only if residual Pd is < 150 ppm.

Step 3: Resolution-Optimized Chromatography

  • Concentrate the organic filtrate in vacuo to yield the crude solid.

  • Dry-load the solid onto silica gel (mix with 3x weight of silica and evaporate to a free-flowing powder) to prevent initial solvent-front streaking.

  • Elute using a gradient of Hexanes/EtOAc (90:10 to 70:30) containing 1% Glacial Acetic Acid (v/v) .

  • Checkpoint: Spot fractions on a TLC plate. Validation: The addition of acetic acid must yield a perfectly circular spot (Rf ~0.4) rather than a teardrop streak.

Step 4: Final Polish via Crystallization

  • Pool the product-containing fractions and concentrate.

  • Dissolve the residue in a minimum volume of hot Toluene.

  • Slowly add Heptane dropwise until the solution becomes slightly turbid, then allow it to cool to room temperature, followed by 4°C overnight.

  • Checkpoint: Filter the white crystalline solid. Validation: 1H-NMR must confirm the complete absence of the 2,2'-dimethoxybiphenyl homocoupling impurity (which remains soluble in the cold heptane mother liquor).

Quantitative Data Summary

The following table summarizes the expected outcomes of various palladium scavenging techniques when applied to biphenyl-phenol derivatives.

Purification MethodInitial Pd (ppm)Final Pd (ppm)Product Yield RecoveryMechanistic Notes
Standard Aqueous Workup ~6000>150095%Insufficient for API standards; Pd remains coordinated to phenol[2].
Silica Gel Chromatography ~1500300 - 50085%High product loss due to tailing and irreversible binding[1].
Polymer-bound Ethylenediamine ~2500100 - 30090%Effective for both Pd(0) and Pd(II) species in solution[7].
TMT Treatment (60°C, 2h) ~8000<100 92% Highly scalable; forms highly insoluble precipitate for easy filtration[2].

References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications.2

  • A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives. ACS Publications.7

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.1

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Connect.3

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.4

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI.5

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. ACS Publications.6

Sources

Recrystallization techniques for high-purity 2-Chloro-4-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Compound Focus: 2-Chloro-4-(2-methoxyphenyl)phenol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with purifying stereolabile biaryl compounds. 2-Chloro-4-(2-methoxyphenyl)phenol presents unique challenges due to its lipophilic biphenyl core, sterically hindered ortho-methoxy group, and highly polar phenolic hydroxyl group.

Below, you will find quantitative solvent data, mechanistic FAQs, troubleshooting logic, and a self-validating recrystallization protocol.

Quantitative Solvent Performance Data

Selecting the correct solvent system is the most critical variable in biphenyl crystallization. The table below summarizes the thermodynamic performance of various solvent systems evaluated for 2-Chloro-4-(2-methoxyphenyl)phenol.

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC Area %)Observation / Mechanistic Causality
Toluene / Heptane 1:388%>99.5%Optimal. π−π solvation prevents oiling; Heptane forces H-bond nucleation.
Ethyl Acetate / Hexane 1:482%98.2%Sub-optimal. EtOAc competes as an H-bond acceptor, delaying nucleation.
Ethanol / Water 3:165%95.0%Poor. Co-precipitation of polar oxidative impurities; high yield loss to mother liquor.
Isopropanol N/A70%97.5%Poor. Extremely wide metastable zone leads to reactor crusting and slow growth.
Frequently Asked Questions (FAQs)

Q1: Why does my product "oil out" (Liquid-Liquid Phase Separation) instead of forming solid crystals? Answer: Oiling out occurs when the solution's supersaturation exceeds the critical threshold for liquid phase separation before reaching the solid nucleation threshold. In 2-Chloro-4-(2-methoxyphenyl)phenol, the ortho-methoxy group creates a steric clash that induces a twisted dihedral angle between the two phenyl rings. This stereolability means the molecule rotates dynamically in solution and struggles to adopt the rigid, planar-like conformation required to pack into a crystal lattice (1[1]). Because nucleation is kinetically hindered, the compound separates as a dense, solute-rich oil. To resolve this, you must lower the supersaturation by adjusting the solvent ratio and introducing seed crystals to bypass the nucleation energy barrier.

Q2: Mechanistically, why is Toluene/Heptane vastly superior to Ethanol/Water for this specific compound? Answer: The biphenyl core is highly lipophilic, while the phenol group provides a specific site for hydrogen bonding. Toluene acts as an excellent primary solvent, solvating the lipophilic framework via π−π interactions. Heptane, a non-polar anti-solvent, specifically decreases the solubility of the polar phenol moiety. By titrating Heptane into Toluene, we force the molecules to align via intermolecular hydrogen bonding between the phenol -OH groups, which is the primary driver for crystal lattice formation in phenolic biaryls (2[2]). Ethanol, conversely, competes too strongly as a hydrogen bond donor/acceptor, disrupting the solute-solute interactions required for nucleation.

Q3: How do I eliminate pink/brown discoloration in the final crystals? Answer: Discoloration in phenolic compounds is almost always due to trace oxidation of the phenol into highly conjugated quinone-like byproducts. These planar impurities easily intercalate into the crystal lattice. To prevent this, degas your crystallization solvents with Nitrogen prior to use. If the crude is heavily oxidized, add 1 wt% of activated carbon during the hot Toluene dissolution step and perform a hot filtration.

Troubleshooting Logic: Resolving Oiling Out

If you encounter Liquid-Liquid Phase Separation (LLPS) during your workflow, follow the logic tree below to rescue the batch without discarding the material.

Troubleshooting S1 Observation: Oiling Out (LLPS) S2 Reheat to Clear Solution (>75°C) S1->S2 S3 Adjust Solvent: Add 5-10% Toluene S2->S3 S4 Cool to Metastable Zone S3->S4 S5 Add Seed Crystals S4->S5 S6 Crystal Nucleation (No Oil) S5->S6

Figure 1: Troubleshooting logic tree for resolving Liquid-Liquid Phase Separation.

Standard Operating Procedure: Anti-Solvent Recrystallization

This protocol is designed as a self-validating system . Step 3 contains a critical control point (the cloud point check) that mathematically proves the solvent composition is correct before the irreversible cooling phase begins. By controlling the exact cooling profile, we dictate the crystal size and morphology (3[3]).

Workflow A Crude 2-Chloro-4-(2-methoxyphenyl)phenol B Dissolution in Toluene (75°C) A->B C Hot Filtration (Remove Particulates) B->C D Heptane Addition (Anti-solvent) C->D E Seeding at Cloud Point D->E F Controlled Cooling (0.1°C/min) E->F G Filtration & Cold Wash F->G H High-Purity Product (>99.5%) G->H

Figure 2: Optimized anti-solvent crystallization workflow for biphenyl derivatives.

Step-by-Step Methodology

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude 2-Chloro-4-(2-methoxyphenyl)phenol in 15 mL of Toluene in a 100 mL jacketed reactor. Heat to 75°C under gentle agitation (200 rpm) until complete dissolution is achieved.

  • Causality: Toluene completely solvates the lipophilic biphenyl core via π−π stacking, ensuring all polymorphic memory and previous crystal habits are completely erased.

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated reactor.

  • Causality: Removes insoluble mechanical impurities and foreign nucleating agents that could trigger premature, uncontrolled secondary nucleation.

Step 3: Anti-Solvent Titration (Self-Validation Point)

  • Action: Maintain the filtrate at 70°C. Slowly add pre-heated Heptane (70°C) dropwise at a rate of 1 mL/min until the first persistent sign of turbidity (cloud point) is observed (typically requires ~35-40 mL of Heptane).

  • Validation Check: If the solution becomes turbid before 30 mL of Heptane is added, your starting Toluene volume evaporated during filtration. Add 2 mL of Toluene to correct the trajectory. Once turbid, add exactly 1.0 mL of Toluene to regain a perfectly clear solution.

  • Causality: This precise titration establishes a state of low supersaturation perfectly positioned within the metastable zone width (MZW), preventing LLPS.

Step 4: Seeding

  • Action: Introduce 50 mg (0.5 wt%) of high-purity 2-Chloro-4-(2-methoxyphenyl)phenol seed crystals. Hold the temperature at 70°C for 30 minutes to allow the seed bed to mature.

  • Causality: Seeding intentionally bypasses the high activation energy required for primary nucleation. It provides a pre-formed lattice for the stereolabile molecules to lock into, entirely preventing the compound from oiling out.

Step 5: Controlled Cooling

  • Action: Program the jacketed reactor to cool from 70°C to 5°C at a strict linear rate of 0.1 °C/min.

  • Causality: A slow, linear cooling rate ensures the supersaturation level remains strictly within the metastable zone. This promotes steady crystal growth on the existing seeds rather than chaotic secondary nucleation, yielding large, highly pure, and easily filterable crystals.

Step 6: Isolation and Washing

  • Action: Filter the resulting slurry under vacuum. Wash the filter cake with 2 x 10 mL of cold Heptane (5°C).

  • Causality: Cold heptane effectively displaces the impurity-rich mother liquor without dissolving the purified product.

Step 7: Drying

  • Action: Dry the crystals in a vacuum oven at 40°C and 50 mbar for 12 hours to constant weight.

References
  • Title: Crystallization-Induced Dynamic Resolution of Stereolabile Biaryl Derivatives Involving Supramolecular Interactions Source: ACS Publications URL
  • Source: Google Patents (US4638102A)
  • Title: Methods for Crystal Production of natural compounds; a review of recent advancements Source: International Scientific Organization URL

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Chloro-4-(2-methoxyphenyl)phenol in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 2-Chloro-4-(2-methoxyphenyl)phenol. This guide is designed to provide in-depth, practical solutions to one of the most common hurdles in the preclinical evaluation of novel chemical entities: poor aqueous solubility. As a substituted phenol, this compound's hydrophobic nature presents a significant challenge for achieving accurate and reproducible results in biological assays. This document offers a series of troubleshooting strategies and detailed protocols to help you navigate these issues effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions researchers face when working with poorly soluble compounds.

Q1: Why is 2-Chloro-4-(2-methoxyphenyl)phenol expected to have low solubility in my aqueous assay buffer?

The molecular structure of 2-Chloro-4-(2-methoxyphenyl)phenol contains multiple features that contribute to its hydrophobicity and, consequently, its poor solubility in water-based systems. These include two aromatic rings, a chloro- substituent, and a methoxy group. While the phenolic hydroxyl group offers some polarity, it is often insufficient to overcome the nonpolar character of the rest of the molecule. This inherent lipophilicity causes the compound to favor self-aggregation and precipitation in aqueous environments like cell culture media or phosphate-buffered saline (PBS). Many promising new chemical entities in drug discovery pipelines face similar solubility challenges[1][2].

Q2: I'm observing inconsistent results and lower-than-expected potency in my cell-based assays. Could this be a solubility issue?

Absolutely. Inconsistent or non-reproducible data is a classic symptom of poor compound solubility[2]. When a compound precipitates in the assay medium, the actual concentration exposed to the cells is unknown and significantly lower than the nominal concentration you prepared[3][4]. This can lead to several critical errors:

  • Underestimation of Potency: The dose-response curve will be right-shifted, making the compound appear less active than it truly is.

  • Reduced Hit Rates: In high-throughput screening (HTS), active compounds may be missed entirely if they don't remain in solution at the screening concentration[4].

Q3: My compound sometimes precipitates out of its high-concentration DMSO stock solution upon storage. What is happening and how can I fix it?

This is a common issue. Dimethyl sulfoxide (DMSO) is an excellent organic solvent but it is also highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[2]. As water content in the DMSO stock increases over time, the solubility of a highly hydrophobic compound can decrease, leading to precipitation.

Troubleshooting Steps:

  • Prepare Fresh Stocks: The most reliable solution is to prepare fresh stock solutions from a dry powder before each experiment[2].

  • Lower Stock Concentration: If you must store solutions, consider lowering the concentration (e.g., from 20 mM to 10 mM).

  • Aliquot and Store Properly: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize exposure to air and freeze-thaw cycles. Store at -20°C or -80°C.

  • Redissolve with Care: Before use, allow the stock to thaw completely and warm to room temperature. Vortex thoroughly and visually inspect for any precipitate. Gentle warming (e.g., in a 37°C water bath) or sonication can help redissolve the compound, but always confirm complete dissolution visually before proceeding[3].

Part 2: A Systematic Troubleshooting Guide to Enhance Solubility

We recommend a tiered approach to solving solubility issues. Start with the simplest methods and progress to more complex formulations as needed. The goal is to find the simplest method that maintains the compound in solution for the duration of the experiment without interfering with the biological assay.

Experimental Workflow for Solubility Optimization

The following diagram outlines a logical workflow for addressing solubility issues.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies start Start: Poorly Soluble Compound sol_test Step 1: Perform Kinetic Solubility Test start->sol_test decision1 Is solubility sufficient for assay? sol_test->decision1 ph_mod Strategy A: pH Modification decision1->ph_mod No end_node Proceed with Assay (with Vehicle Control) decision1->end_node Yes cosolvent Strategy B: Co-solvents ph_mod->cosolvent OR ph_mod->end_node cyclodextrin Strategy C: Cyclodextrins cosolvent->cyclodextrin OR cosolvent->end_node surfactant Strategy D: Surfactants cyclodextrin->surfactant OR cyclodextrin->end_node surfactant->end_node fail_node Consider Advanced Formulation (e.g., SEDDS, Nanoparticles) surfactant->fail_node If all fail

Caption: Decision workflow for selecting a solubilization strategy.

Step 1: Protocol for Kinetic Solubility Assessment

First, determine the approximate solubility limit of your compound in the final assay buffer. This provides a baseline and helps you quantify the improvement from different methods.

  • Prepare Stock Solution: Create a 10 mM stock solution of 2-Chloro-4-(2-methoxyphenyl)phenol in 100% DMSO.

  • Prepare Assay Buffer: Use the exact buffer or cell culture medium planned for your experiment (e.g., PBS, pH 7.4 or DMEM).

  • Serial Dilution: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer to achieve a 100 µM nominal concentration (with 1% DMSO). Mix well by pipetting.

  • Equilibration: Cover the plate and incubate at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at ~650 nm. A significant increase in signal compared to a buffer/DMSO control indicates precipitation. You can also visually inspect the wells against a dark background for signs of precipitate.

  • Determine Limit: Repeat with a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.) to find the highest concentration that remains clear.

Step 2: Primary Solubilization Strategies

Causality: Phenolic compounds are weakly acidic. By increasing the pH of the buffer, you can deprotonate the phenolic hydroxyl group to form a negatively charged phenolate salt. This ionic form is typically much more soluble in aqueous media than the neutral form[2][5].

Protocol:

  • Prepare a set of your chosen assay buffers adjusted to slightly basic pH values (e.g., pH 7.4, 7.8, 8.2, 8.5).

  • Perform the Kinetic Solubility Assessment protocol described above in each buffer.

  • Compare the results to identify a pH that improves solubility.

  • Critical Control: Ensure that the chosen pH does not affect the health of your cells, the activity of your target, or the stability of the compound itself. Run a cell viability assay (e.g., MTT) with the buffer alone.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "polarity reduction" makes the environment more favorable for hydrophobic compounds to dissolve[6][7].

Common Co-solvents for In Vitro Assays

Co-solventTypical Final Conc.ProsCons
DMSO < 0.5%Strong solvent, widely used.Can be toxic to some cells above 0.5%; hygroscopic.[8][9]
Ethanol < 1%Less toxic than DMSO for many cell lines.[10]Can be volatile; may have biological effects.
PEG 400 < 5%Low toxicity, good solubilizer.Can increase viscosity of the medium.[2]

Protocol:

  • Stock Preparation: Prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Intermediate Dilution (Optional): Create an intermediate dilution of the stock in cell culture medium or buffer.

  • Final Dilution: Add a small volume (e.g., 1-5 µL) of the stock or intermediate solution to the final assay volume.

  • Critical Control: It is essential that the final concentration of the co-solvent is identical across all wells, including the "vehicle control" (which contains the co-solvent but no compound) and untreated controls[9]. This ensures that any observed biological effect is due to your compound and not the solvent.

Step 3: Advanced Solubilization Strategies

If primary strategies are insufficient, complexation agents can be highly effective.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules, like 2-Chloro-4-(2-methoxyphenyl)phenol, forming a water-soluble "inclusion complex"[4][11][12]. This masking of the hydrophobic part of the drug dramatically increases its apparent solubility in water[13][14]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

G drug Hydrophobic Drug (Precipitates) plus + cd Cyclodextrin (Soluble) arrow Forms cd->arrow complex Drug-Cyclodextrin Inclusion Complex (Soluble) arrow->complex

Caption: Cyclodextrin encapsulation of a hydrophobic drug molecule.

Protocol for HP-β-CD Formulation:

  • Prepare CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer. Gentle warming and stirring may be required to fully dissolve it.

  • Add Compound: Add the powdered 2-Chloro-4-(2-methoxyphenyl)phenol directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Vortex the mixture vigorously and/or sonicate for 15-30 minutes. Incubate at room temperature, often overnight on a shaker, to allow for efficient complex formation.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm filter. The filtration step also serves to remove any undissolved compound. It is crucial to then verify the concentration of the filtered solution via HPLC-UV or a similar method.

  • Critical Control: As with co-solvents, the vehicle control for this experiment must contain the same final concentration of HP-β-CD. Be aware that cyclodextrins can sometimes extract cholesterol from cell membranes, so a cytotoxicity test is recommended[12].

Part 4: Summary of Solubilization Techniques

This table provides a quick-reference comparison of the primary and advanced techniques discussed.

TechniqueMechanismTypical Fold Solubility IncreaseKey AdvantagesMajor Disadvantages & Considerations
pH Adjustment Increases charge (ionization) of the phenolic group.2 - 50xSimple, inexpensive.Only for ionizable compounds; requires assay compatibility with the new pH.
Co-solvents Reduces solvent polarity.[6]10 - 100xEasy to implement for stock solutions.Potential for solvent toxicity/artifacts; must keep final concentration low and constant.[8]
Cyclodextrins Forms a water-soluble inclusion complex.[11]10 - 1000x+High solubilization power; low cell toxicity for many derivatives.Can interact with cell membranes; more complex preparation; requires concentration verification post-filtration.[12]
Surfactants Forms micelles that encapsulate the compound.[3][15]10 - 1000x+Very effective for highly insoluble compounds.Can disrupt cell membranes; may interfere with certain assays (e.g., protein binding). Non-ionic surfactants are preferred.[15]
References
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20). MDPI. [Link]

  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021, May 22). ResearchGate. [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI. (2023, September 19). MDPI. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Journals. [Link]

  • (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 16). ResearchGate. [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia. (2020, June 20). ScienceAsia. [Link]

  • Chemical Properties of Phenol, 2-chloro-4-methoxy- (CAS 18113-03-6) - Cheméo. (n.d.). Cheméo. [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation - MDPI. (2025, January 8). MDPI. [Link]

  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles - IJCRT.org. (2025, August 8). International Journal of Creative Research Thoughts. [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. (2016, April 30). ResearchGate. [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007, March 15). In Vivo. [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

  • (PDF) The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014, July 2). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15). Cytotechnology. [Link]

  • What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? (2015, June 12). ResearchGate. [Link]

  • Phenol, 2-chloro-4-methoxy- - the NIST WebBook. (n.d.). NIST. [Link]

Sources

Technical Support Center: Stability & Storage of 2-Chloro-4-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Chloro-4-(2-methoxyphenyl)phenol . This compound, characterized by an electron-rich biphenyl system and a reactive hydroxyl group, requires stringent handling to prevent oxidative degradation and maintain experimental reproducibility.

Rather than just telling you how to store it, this guide explains the causality behind its degradation pathways and provides a self-validating protocol to ensure absolute confidence in your assays.

Mechanistic Visualization: Degradation Pathways

To prevent degradation, we must first understand the molecular triggers. The primary vulnerability of 2-Chloro-4-(2-methoxyphenyl)phenol lies in the phenol moiety, which is highly susceptible to hydrogen abstraction.

G cluster_triggers Environmental Triggers A 2-Chloro-4-(2-methoxyphenyl)phenol C Phenoxy Radical Intermediate A->C Hydrogen Abstraction B1 Oxygen (O2) B1->A Oxidative stress B2 Light (UV/Vis) B2->A Photo-excitation B3 Trace Metals B3->A Catalysis D1 Quinone Derivatives (Yellow/Brown) C->D1 Further Oxidation D2 Dimerized Products (Aggregates) C->D2 Radical Coupling

Fig 1: Oxidative degradation pathway of the phenol compound into quinones and dimers.

Core Troubleshooting & FAQs

Q1: Why does my powdered compound or stock solution develop a yellow/brown tint over time? A1: This discoloration is the visual hallmark of autoxidation. The electron-rich nature of the biphenyl system makes the hydroxyl group prone to losing a hydrogen atom, forming a phenoxy radical. This radical rapidly undergoes further oxidation to form highly conjugated quinone derivatives, which absorb visible light and appear yellow or brown. This mechanism is universally documented in the1. If your solution has changed color, the molarity of your active pharmaceutical ingredient (API) is no longer accurate.

Q2: How do trace metals in my solvents or glassware affect the stability of this compound? A2: Trace transition metals, particularly iron (Fe³⁺) and copper (Cu²⁺), act as potent catalysts for redox reactions. They facilitate Fenton-like chemistry, generating reactive oxygen species (ROS) that drastically accelerate the2. Furthermore,3. Using standard borosilicate glass or lower-grade solvents introduces enough of these metals to ruin a stock solution within days.

Q3: Does the specific substitution pattern (ortho-chloro, para-aryl) alter its degradation profile compared to simple phenols? A3: Yes. The ortho-chloro group provides mild steric hindrance, which slightly protects the hydroxyl group compared to an unsubstituted phenol. However, the para-aryl (2-methoxyphenyl) substitution extends the π-conjugation of the system. If a phenoxy radical forms, this extended conjugation stabilizes the radical, increasing its half-life and the probability of radical-radical coupling (dimerization) or photo-degradation under UV/Vis light.

Quantitative Degradation Profile

To guide your storage strategy, the following table summarizes the degradation kinetics of 2-Chloro-4-(2-methoxyphenyl)phenol under various conditions.

Storage StateTemperatureAtmosphere & LightEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Solid Powder 20°C (Ambient)Air / Light Exposed< 3 MonthsPhoto-oxidation & Moisture Absorption
Solid Powder -20°CArgon / Dark / Desiccated> 24 MonthsNegligible
DMSO Stock (10 mM) 20°C (Ambient)Air / Light Exposed< 2 WeeksMetal-catalyzed Oxidation / Dimerization
DMSO Stock (10 mM) -80°CArgon / Dark> 12 MonthsNegligible
Experimental Protocol: Preparation of Self-Validating Stock Solutions

To ensure absolute scientific integrity, do not just store the compound—build a self-validating system. This protocol ensures that any degradation is caught before the compound is introduced into your biological or chemical assays.

Materials Required:

  • Anhydrous, metal-free DMSO (≥99.9% purity, stored under inert gas).

  • Amber, silanized glass vials (to prevent metal leaching and block UV light).

  • Argon or Nitrogen gas source.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the anhydrous DMSO with Argon for 15 minutes prior to use. This displaces dissolved oxygen, removing the primary reactant required for autoxidation.

  • Dissolution & Aliquoting: Dissolve the solid 2-Chloro-4-(2-methoxyphenyl)phenol in the degassed DMSO to your desired stock concentration (e.g., 10 mM). Immediately aliquot the solution into single-use amber silanized vials (e.g., 20 µL per vial). Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (moisture) and fresh oxygen into the stock.

  • Inert Atmosphere Sealing: Gently blow Argon over the headspace of each vial for 3–5 seconds before capping tightly.

  • Cryogenic Storage: Transfer all aliquots immediately to a -80°C freezer.

  • Self-Validating Quality Control (The Critical Step):

    • Validation Check: Before utilizing a stored aliquot for a critical experiment, run a 1 µL sample via LC-MS. Monitor the Total Ion Chromatogram (TIC) and specifically look for the m/z [M−H]− of the parent mass.

    • Pass/Fail Criteria: If the purity is <95%, or if you observe peaks corresponding to +14 Da or +16 Da (indicative of quinone formation or oxygen insertion), the aliquot is invalidated and must be discarded. This self-validating step guarantees that degraded artifacts never compromise your downstream data.

References
  • Color Reversion of Refined Vegetable Oils: A Review.nih.gov.
  • Modelling the evolution of oxidative browning during storage of white wines: Effects of packaging and closures.
  • Response Surface Methodology Approach to Evaluate the Effect of Transition Metals and Oxygen on Photo-Degradation of Methionine in a Model Wine System Containing Riboflavin.nih.gov.

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for the Synthesis of 2-Chloro-4-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with synthesizing 2-Chloro-4-(2-methoxyphenyl)phenol via the Suzuki-Miyaura cross-coupling reaction.

The synthesis of this specific biaryl architecture involves coupling 4-bromo-2-chlorophenol (the electrophile) with (2-methoxyphenyl)boronic acid (the nucleophile). This reaction presents a triad of distinct chemical challenges:

  • Chemoselectivity: Differentiating between the C–Br and C–Cl bonds.

  • Steric Hindrance: Overcoming the kinetic bottleneck caused by the ortho-methoxy group on the boronic acid.

  • Acidic Interference: Managing the unprotected, acidic phenol group (pKa ~8.4) which can rapidly quench standard inorganic bases.

The following sections provide a causality-driven framework for catalyst selection, troubleshooting FAQs, and a self-validating experimental protocol.

Reaction Workflow & Troubleshooting Logic

Workflow Sub1 4-Bromo-2-chlorophenol (Electrophile) Cat SPhos-Pd-G2 + K3PO4 (Optimized Catalyst System) Sub1->Cat Sub2 2-Methoxyphenylboronic acid (Nucleophile) Sub2->Cat Prod 2-Chloro-4-(2-methoxyphenyl)phenol (Target Molecule) Cat->Prod Cross-Coupling Err1 Issue: C-Cl Activation (Avoided by SPhos) Cat->Err1 Poor Ligand Choice Err2 Issue: Boronic Acid Homocoupling (Avoided by Degassing) Cat->Err2 O2 Presence

Fig 1. Reaction workflow and primary troubleshooting pathways for the target biaryl synthesis.

Catalyst Selection Matrix

To achieve high yields, the catalyst must balance high reactivity for hindered substrates with strict chemoselectivity. Below is a quantitative and qualitative summary of common catalytic systems for this transformation.

Catalyst SystemChemoselectivity (Br vs Cl)Steric Tolerance (ortho-OMe)Phenol ToleranceRecommendation
Pd(PPh3)4 High (Favors Br)Low (Sluggish reductive elimination)Moderate (Requires excess base)Not Recommended. Prone to stalling with ortho-substituted boronic acids.
Pd(dppf)Cl2 High (Favors Br)ModerateModerateAcceptable. Good for initial screening, but often requires elevated temperatures (>90°C).
SPhos-Pd-G2 ExcellentHigh (Accelerates reductive elimination)High (Tolerates acidic protons with K3PO4)Highly Recommended. Provides the optimal balance of site-selectivity and kinetic acceleration.
Troubleshooting & FAQs

Q1: How do I ensure the catalyst reacts exclusively at the C–Br bond and not the C–Cl bond? A: The intrinsic bond dissociation energy dictates the oxidative addition rate, which generally follows the order I > Br > Cl[1]. Standard Pd(0) catalysts naturally favor the C–Br bond. However, highly active, electron-rich ligands can sometimes inadvertently activate C–Cl bonds, leading to polymerization or over-coupling. To maintain chemoselectivity while ensuring enough activity to couple the hindered boronic acid, we recommend using Buchwald ligands like SPhos . SPhos provides a perfect electronic profile that maintains strict selectivity for the C–Br bond over the ortho-chloro group[2].

Q2: My reaction suffers from low conversion. Is the ortho-methoxy group on the boronic acid causing steric hindrance? A: Yes. Ortho-substituted boronic acids undergo transmetalation more slowly and form a sterically congested diarylpalladium(II) intermediate. This congestion creates a kinetic bottleneck during the reductive elimination step. To overcome this, use a bulky, electron-rich biarylphosphine ligand (e.g., SPhos). The steric bulk of the ligand forces the two aryl groups on the palladium center closer together, significantly lowering the activation energy (ΔG‡) required for reductive elimination[3].

Q3: Does the unprotected phenol group on 4-bromo-2-chlorophenol interfere with the Suzuki coupling? A: Unprotected phenols are problematic because their acidic proton (pKa ~8.4 for 2-chlorophenols) will rapidly consume the inorganic base needed to form the active boronate complex during transmetalation. If you use standard Na2CO3 (1.5 equivalents), the reaction will stall because the base is neutralized. Causality-Driven Solution: Use a stronger base like K3PO4 and increase the stoichiometry to at least 3.0 equivalents (1 eq to deprotonate the phenol, 2 eq to facilitate the catalytic cycle). This eliminates the need for an extra synthetic step to protect/deprotect the phenol as a benzyl ether.

Q4: I am observing a significant amount of 2,2'-dimethoxybiphenyl byproduct. How do I minimize this? A: This is the homocoupling product of the boronic acid. It typically occurs when oxygen is present in the system, or when the transmetalation step outpaces oxidative addition. Causality-Driven Solution: Strictly degas all solvents by sparging with inert gas (N2 or Argon) for at least 15–30 minutes. Additionally, using a pre-formed palladacycle (like SPhos-Pd-G2) ensures rapid generation of the active Pd(0) species, minimizing the time the Pd(II) intermediate is vulnerable to a second transmetalation event[4].

Mechanistic Pathway

CatalyticCycle Pd0 Active Catalyst Pd(0)-SPhos OA Oxidative Addition Selective for C-Br Pd0->OA PdII_1 Pd(II) Intermediate Ar(Cl,OH)-Pd(Br)-SPhos OA->PdII_1 4-Bromo-2-chlorophenol TM Transmetalation Base-Assisted (K3PO4) PdII_1->TM PdII_2 Pd(II) Intermediate Ar(Cl,OH)-Pd-Ar(OMe)-SPhos TM->PdII_2 2-Methoxyphenylboronic acid RE Reductive Elimination Accelerated by SPhos Bulk PdII_2->RE RE->Pd0 Catalyst Regeneration Product Target Biaryl 2-Chloro-4-(2-methoxyphenyl)phenol RE->Product

Fig 2. Mechanistic catalytic cycle highlighting causality in site-selectivity and steric acceleration.

Standard Operating Procedure (SOP): SPhos-Pd-G2 Catalyzed Coupling

This protocol is designed as a self-validating system . By utilizing the SPhos-Pd-G2 precatalyst, we guarantee a strict 1:1 ratio of Palladium to Ligand, preventing the formation of inactive PdL2 species that often plague in situ catalyst generation.

Materials Required:

  • 4-Bromo-2-chlorophenol (1.0 equiv, 5.0 mmol)

  • (2-Methoxyphenyl)boronic acid (1.2 equiv, 6.0 mmol)

  • SPhos-Pd-G2 Precatalyst (2 mol%, 0.1 mmol)

  • Anhydrous K3PO4 (3.0 equiv, 15.0 mmol)

  • 1,4-Dioxane / HPLC-grade H2O (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Reagent Charging: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the 4-bromo-2-chlorophenol, (2-methoxyphenyl)boronic acid, SPhos-Pd-G2, and K3PO4.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate the flask under high vacuum, and backfill with ultra-pure Nitrogen. Repeat this cycle three times.

  • Solvent Addition: In a separate flask, prepare the 1,4-Dioxane/H2O mixture. Sparge the solvent mixture with Nitrogen for 30 minutes. Add 25 mL of the degassed solvent to the reaction flask via a gas-tight syringe. Note: The biphasic solvent system ensures the simultaneous solubility of the organic substrates and the inorganic phosphate base.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system. Allow the reaction to proceed for 4–6 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 8:2). Look for the complete consumption of the electrophile.

  • Workup & Isolation: Cool the mixture to room temperature. Carefully acidify the aqueous layer with 1M HCl to pH ~5 (critical step to ensure the phenoxide is fully protonated back to the neutral phenol for organic extraction). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 20% EtOAc in Hexanes) to yield the pure 2-Chloro-4-(2-methoxyphenyl)phenol.

References
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands, National Institutes of Health (PMC),[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls, American Chemical Society (ACS),[Link]

Sources

Technical Support Center: Troubleshooting 2-Chloro-4-(2-methoxyphenyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Synthesizing 2-chloro-4-(2-methoxyphenyl)phenol via the Suzuki-Miyaura cross-coupling of 4-bromo-2-chlorophenol and (2-methoxyphenyl)boronic acid presents unique chemoselectivity challenges. As a biphenyl derivative with a phenol moiety, an ortho-methoxy group, and a residual chlorine atom, the reaction is susceptible to multiple competing side-reactions.

As a Senior Application Scientist, I have designed this guide to provide you with a self-validating framework to identify, understand, and systematically eliminate these by-products.

Part 1: Mechanistic Pathway & By-Product Origins

To troubleshoot effectively, we must first map the causality of our reaction network. The Suzuki-Miyaura cycle relies on a delicate kinetic balance. When this balance is disrupted by environmental factors (e.g., oxygen, moisture) or improper reagent selection, the catalytic intermediates partition into irreversible side-reactions.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + ArBr TransMet Transmetalation Intermediate OxAdd->TransMet + ArB, Base Dehalo 2-Chlorophenol (Dehalogenation) OxAdd->Dehalo Hydride Source (e.g., EtOH) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Pd(0) Product 2-Chloro-4-(2-methoxyphenyl)phenol RedElim->Product ArBr 4-Bromo-2-chlorophenol ArB (2-Methoxyphenyl)boronic acid Homo 2,2'-Dimethoxybiphenyl (Homocoupling) ArB->Homo O2, Pd(II) Proto Anisole (Protodeboronation) ArB->Proto H2O, Base, Heat OverC Bis-coupled Phenol (Over-Coupling) Product->OverC + ArB (Cl-activation)

Suzuki-Miyaura catalytic cycle and major by-product pathways for biphenyl synthesis.

Part 2: Quantitative Data & By-Product Profiling

Understanding the mass balance of your crude mixture is critical. Below is a comparative profile of the quantitative data observed in standard unoptimized conditions (biphasic aqueous, ambient atmosphere) versus our optimized anhydrous protocol.

By-ProductStructure / IdentityPrimary Mechanistic CauseStandard Yield (%)Optimized Yield (%)
Homocoupling 2,2'-DimethoxybiphenylO₂ ingress, unreduced Pd(II) species12 - 15%< 2%
Protodeboronation AnisoleExcess H₂O, high pH, thermal stress8 - 10%< 1%
Dehalogenation 2-ChlorophenolHydride sources (e.g., alcoholic solvents)5 - 7%< 1%
Over-coupling 2,4-Bis(2-methoxyphenyl)phenolHyperactive ligand, excess boronic acid3 - 5%Not Detected
Target Product 2-Chloro-4-(2-methoxyphenyl)phenol Optimal catalytic turnover 60 - 65% > 95%
Part 3: Troubleshooting FAQs

Q1: I am observing a large amount of 2,2'-dimethoxybiphenyl. Why is my boronic acid homocoupling, and how do I stop it? Expert Insight: Homocoupling is an oxidative process that consumes your limiting reagent and complicates purification. This is primarily caused by dissolved oxygen1[1], which then facilitates the coupling of two boronic acid molecules. Additionally, using a Pd(II) precatalyst without a dedicated reduction step forces the boronic acid to act as the reductant,2[2].

  • Solution: Rigorously degas your solvents using the freeze-pump-thaw method or sparging with Argon for at least 30 minutes. Switch to a true Pd(0) source like Pd(PPh₃)₄ to bypass the initial reduction penalty.

Q2: My LC-MS shows a significant anisole peak, and my reaction stalls due to consumed boronic acid. What is the mechanism here? Expert Insight: You are observing protodeboronation. Because (2-methoxyphenyl)boronic acid is highly electron-rich, the C-B bond is susceptible to hydrolytic cleavage. This is a base-catalyzed, often palladium-independent degradation pathway3[3].

  • Solution: Minimize water content by switching from a biphasic aqueous system to an anhydrous solvent (like 1,4-Dioxane) with a finely milled, suspended base (anhydrous K₃PO₄). If the boronic acid remains unstable, convert it to a more robust derivative, such as a4[4], which slowly releases the active monomer into the reaction without bulk degradation.

Q3: Why am I seeing 2-chlorophenol in my crude mixture? I am losing my aryl halide starting material. Expert Insight: 2-Chlorophenol is the product of hydrodehalogenation. After the oxidative addition of 4-bromo-2-chlorophenol to Pd(0), the resulting Pd(II) complex can undergo a side reaction if a hydride source is present. Alcoholic solvents (like ethanol) or certain amine bases can 5[5], transferring a hydride to the palladium center. Reductive elimination then yields the desbromo product[2].

  • Solution: Eliminate primary and secondary alcohols from your solvent system. Avoid amine bases; stick to inorganic carbonates or phosphates.

Q4: I am detecting a bis-coupled impurity where the chlorine atom has also reacted. How do I achieve chemoselectivity for the bromide? Expert Insight: You are experiencing over-coupling, yielding 2,4-bis(2-methoxyphenyl)phenol. While oxidative addition into a C-Br bond is kinetically favored over a C-Cl bond, highly active, electron-rich bulky ligands (like XPhos) combined with elevated temperatures and excess boronic acid can force the palladium to insert into the ortho-chlorine position after the initial coupling is complete.

  • Solution: Strictly control the stoichiometry of the boronic acid to exactly 1.05 equivalents. Lower the reaction temperature to 80°C to maintain the kinetic differentiation between the C-Br and C-Cl bonds, and utilize a moderately active ligand (e.g., PPh₃ or dppf) instead of dialkylbiaryl phosphines.

Part 4: Optimized Step-by-Step Experimental Protocol

This protocol acts as a self-validating system. By controlling the atmosphere, solvent, and stoichiometry, we systematically shut down the side-reaction pathways detailed above.

Objective: Synthesis of 2-Chloro-4-(2-methoxyphenyl)phenol with <2% total by-products.

Reagents:

  • 4-Bromo-2-chlorophenol (1.0 eq, 10.0 mmol)

  • (2-Methoxyphenyl)boronic acid (1.05 eq, 10.5 mmol)

  • Pd(PPh₃)₄ (0.05 eq, 0.5 mmol)

  • K₃PO₄ (anhydrous, finely powdered) (2.0 eq, 20.0 mmol)

  • 1,4-Dioxane (anhydrous) (40 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-chlorophenol, (2-methoxyphenyl)boronic acid, and anhydrous K₃PO₄.

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity Argon. Repeat this cycle three times to completely remove atmospheric oxygen (preventing homocoupling).

  • Solvent Addition: In a separate flask, aggressively sparge anhydrous 1,4-dioxane with Argon for 30 minutes. Transfer 40 mL of the degassed dioxane to the Schlenk flask via a syringe.

  • Catalyst Introduction: Briefly open the septum under a positive flow of Argon and quickly add the Pd(PPh₃)₄ catalyst. Re-seal and perform one final vacuum/Argon purge cycle carefully.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous base.

    • Validation Checkpoint: At t=2 hours, pull an LC-MS aliquot. It should show >80% consumption of 4-bromo-2-chlorophenol. If unreacted boronic acid is absent but aryl bromide remains, protodeboronation has occurred. If both remain, the catalyst has deactivated.

  • Quenching & Workup: Upon complete consumption of the aryl bromide (typically 6-8 hours), cool the mixture to room temperature. Dilute with 50 mL Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Washing: Wash the organic filtrate with deionized water (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate pure 2-chloro-4-(2-methoxyphenyl)phenol.

References
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: PMC (National Institutes of Health) URL: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Chloro-4-(2-methoxyphenyl)phenol and Other Biphenyl Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Biphenyl Scaffold as a Privileged Structure

The biphenyl moiety, consisting of two interconnected phenyl rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1] This designation stems from its unique conformational flexibility and its ability to engage with a wide array of biological targets through hydrophobic and π-stacking interactions.[1] From anti-inflammatory drugs like flurbiprofen to antifungals such as bifonazole, the biphenyl scaffold is integral to numerous marketed therapeutics.[1][2] The reactivity of the core structure is low, but functionalization of the rings unlocks a vast chemical space, leading to compounds with diverse pharmacological profiles, including antimicrobial, anticancer, and receptor antagonistic activities.[3][4]

This guide provides a comparative analysis of a specific, complex biphenyl derivative, 2-Chloro-4-(2-methoxyphenyl)phenol , against a series of structurally related biphenyl compounds. Direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this analysis will build a predictive profile based on established structure-activity relationships (SAR) and compare it with well-characterized analogues to illuminate the distinct roles of its chloro, methoxy, and phenol functional groups. Our objective is to provide researchers, scientists, and drug development professionals with a framework for understanding and predicting the biological potential of complex biphenyls.

Deconstructing the Target: A Predicted Profile of 2-Chloro-4-(2-methoxyphenyl)phenol

To understand the potential of 2-Chloro-4-(2-methoxyphenyl)phenol, we must dissect the contribution of each substituent to its overall physicochemical and biological character.

  • The Biphenyl Core: Provides a semi-rigid backbone. The degree of twisting (dihedral angle) between the two phenyl rings is a critical determinant of biological activity, affecting how the molecule fits into a receptor or enzyme active site. Ortho-substituents, such as the chloro and methoxy groups in our target molecule, significantly increase steric hindrance, forcing a more twisted, non-planar conformation.[5]

  • The 4-Phenol Group (-OH): The hydroxyl group is a key hydrogen bond donor and can be ionized, significantly influencing solubility and interaction with biological targets. Phenolic moieties are strongly associated with antioxidant activity, as they can donate a hydrogen atom to neutralize free radicals.[6][7] Furthermore, hydroxylated biphenyls are often active metabolites of parent compounds and can exhibit potent biological effects, such as enzyme inhibition.[8][9]

  • The 2-Chloro Group (-Cl): The addition of a halogen atom, particularly chlorine, increases the molecule's lipophilicity, which can enhance membrane permeability and bioavailability. However, chlorination is also frequently linked to increased toxicity.[10][11] The ortho-positioning of the chlorine can induce a significant twist in the biphenyl backbone and influence electronic properties through its electron-withdrawing nature.

  • The 2-Methoxyphenyl Group (-OCH₃): The methoxy group at the ortho-position of the second ring further contributes to steric hindrance and a non-planar conformation. While it can participate in hydrogen bonding as an acceptor, its primary role is often to modulate lipophilicity and block metabolic pathways (e.g., hydroxylation) at that position, potentially increasing the compound's half-life.

Based on this structural analysis, we can predict that 2-Chloro-4-(2-methoxyphenyl)phenol is a lipophilic, non-planar molecule with potential for significant biological activity driven by its phenolic hydroxyl group and modulated by its chloro and methoxy substituents. It is likely to exhibit antioxidant properties and may act as an inhibitor of various enzymes.

Comparative Analysis: Physicochemical and Biological Properties

To contextualize our predictions, we will compare the target molecule with four well-characterized biphenyls: Biphenyl, 4-Hydroxybiphenyl, 4,4'-Dihydroxybiphenyl, and the hydroxylated polychlorinated biphenyl (OH-PCB) analogue, 4'-hydroxy-2,5-dichlorobiphenyl.

Physicochemical Properties

The properties in the table below dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which is a critical factor in its development as a drug. Increased lipophilicity (higher LogP) can improve membrane transport but may also lead to bioaccumulation and non-specific toxicity.

CompoundMolecular Weight ( g/mol )Predicted LogPKey Structural Features
Biphenyl 154.213.9Unsubstituted, hydrophobic core
4-Hydroxybiphenyl 170.213.2Single polar -OH group, increasing hydrophilicity
4,4'-Dihydroxybiphenyl 186.212.5Two polar -OH groups, further reducing lipophilicity
4'-Hydroxy-2,5-dichlorobiphenyl 241.105.1-OH group plus two -Cl atoms, significantly increasing lipophilicity
2-Chloro-4-(2-methoxyphenyl)phenol (Predicted) 250.69~4.5-5.0Combines polar (-OH), lipophilic (-Cl), and modulating (-OCH₃) groups

LogP values are estimates based on common chemical prediction software.

Comparative Biological Activity: Cytotoxicity

The cytotoxic potential of biphenyl compounds is highly dependent on their substitution pattern. The MTT assay is a standard colorimetric method for assessing cell viability, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5]

CompoundCell LineIC₅₀ (µM)Exposure Time (h)Reference
4,4'-Dihydroxybiphenyl HEK293 (Kidney)27.472
HT-29 (Colon Cancer)74.672
MCF-7 (Breast Cancer)95.672[12]
4-OH-PCB52 (4-Hydroxy-2',5'-dichlorobiphenyl) C6 (Glioma)2.2Not Specified[13]
PCB52 (2,2',5,5'-Tetrachlorobiphenyl) C6 (Glioma)8.8Not Specified[13]

Expert Insights: The data clearly demonstrates that hydroxylation can significantly impact cytotoxicity. For instance, the hydroxylated metabolite 4-OH-PCB52 is approximately four times more toxic to C6 glioma cells than its parent compound, PCB52.[13] This is a common theme, as the addition of a hydroxyl group can create a more reactive molecule capable of interfering with cellular processes.[14] The presence of chlorine atoms also tends to increase toxicity.[10] For our target compound, 2-Chloro-4-(2-methoxyphenyl)phenol, the combination of a chloro- and a hydroxyl group suggests a potential for significant cytotoxic activity, likely exceeding that of simpler hydroxybiphenyls.

Comparative Biological Activity: Enzyme Inhibition

Hydroxylated biphenyls are potent inhibitors of various enzymes, a property that can be exploited for therapeutic benefit or can be a source of toxicity through disruption of endocrine pathways.

1. Sulfotransferase (SULT) Inhibition: Human sulfotransferase SULT2A1 is crucial for metabolizing steroids like dehydroepiandrosterone (DHEA).[1][15] Inhibition of this enzyme can disrupt hormone homeostasis. Many OH-PCBs are potent inhibitors of SULT2A1.[8][16]

CompoundEnzymeIC₅₀ (µM)SubstrateReference
4-OH-PCB 34 (4-hydroxy-2',3,5-trichlorobiphenyl) hSULT2A10.6DHEA[15]
4'-OH-PCB 68 (4'-hydroxy-2,3',4,5'-tetrachlorobiphenyl) hSULT2A10.8DHEA[15]
4'-OH-PCB 9 (4'-hydroxy-2,5-dichlorobiphenyl) hSULT2A11.3DHEA[1]

Expert Insights: The potent inhibition of SULT2A1 by various OH-PCBs highlights the sensitivity of this enzyme to phenolic biphenyl structures.[15][16] The IC₅₀ values are in the low micromolar and even nanomolar range, indicating high-affinity binding.[1] The binding is thought to occur at the substrate-binding site.[17] Given its structure as a chlorinated phenolic biphenyl, 2-Chloro-4-(2-methoxyphenyl)phenol is a strong candidate for being a SULT2A1 inhibitor. The specific arrangement of its substituents would determine its precise potency.

2. Cholinesterase and Tyrosinase Inhibition: The phenolic nature of the target compound also suggests potential activity against other enzyme classes, such as acetylcholinesterase (AChE), a target in Alzheimer's disease, and tyrosinase, a key enzyme in melanin production and a target for treating hyperpigmentation.

Expert Insights: While specific data for biphenyls against these enzymes is varied, phenolic compounds are a well-known class of inhibitors for both AChE and tyrosinase.[18] The evaluation of our target compound against these enzymes would be a logical step in characterizing its biological profile.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols described below are standard, validated methods for assessing the biological activities discussed.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol assesses a compound's ability to reduce cell viability. The principle lies in the conversion of the yellow MTT salt to purple formazan by mitochondrial dehydrogenases of metabolically active cells.[4] The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Test compound stock solution (e.g., in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay & Readout p1 Seed Cells (100 µL) p2 Incubate 24h (37°C, 5% CO₂) p1->p2 t1 Add Compound Dilutions (100 µL) p2->t1 t2 Incubate 24-72h t1->t2 a1 Add MTT Solution (10 µL) t2->a1 a2 Incubate 2-4h a1->a2 a3 Add Solubilization Solution (100 µL) a2->a3 a4 Read Absorbance (570 nm) a3->a4 Data Analysis\n(Calculate IC₅₀) Data Analysis (Calculate IC₅₀) a4->Data Analysis\n(Calculate IC₅₀)

Caption: General workflow for the MTT cytotoxicity assay.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of a reaction between thiocholine (produced by AChE from its substrate, acetylthiocholine) and DTNB (Ellman's reagent), which forms a yellow anion detectable at 412 nm.[2][19]

Materials:

  • 96-well plate

  • AChE enzyme solution (from electric eel)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATCI) solution

  • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

  • Test inhibitor and positive control (e.g., Galanthamine)

  • Microplate reader

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, add reagents in the following order:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).

    • 10 µL of test compound dilution (or vehicle for control).

    • 10 µL of AChE enzyme solution (e.g., 1 U/mL).

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Add Reagents: Add 10 µL of 10 mM DTNB solution to each well.

  • Reaction Initiation: Start the reaction by adding 10 µL of 14 mM ATCI substrate solution to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100

    • Plot % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 3: Tyrosinase Inhibition Assay (Dopachrome Method)

This assay measures the activity of tyrosinase by monitoring the formation of dopachrome, a colored intermediate produced from the oxidation of L-DOPA.[20] Inhibitors will reduce the rate of color formation.

Materials:

  • 96-well plate

  • Mushroom Tyrosinase enzyme solution

  • 0.1 M Sodium Phosphate Buffer (pH 6.8)

  • Substrate: L-DOPA solution (10 mM)

  • Test inhibitor and positive control (e.g., Kojic Acid)

  • Microplate reader

Step-by-Step Procedure:

  • Plate Setup: To each well of a 96-well plate, add:

    • 100 µL of 0.1 M Phosphate Buffer (pH 6.8).

    • 20 µL of test compound dilution (or vehicle).

    • 40 µL of Tyrosinase enzyme solution (e.g., 30 U/mL).

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Absorbance Measurement: Measure the absorbance of the formed dopachrome at 475 nm.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration and determine the IC₅₀ value as described for the AChE assay.

Signaling Pathway: Intrinsic Apoptosis

Many phenolic and cytotoxic compounds exert their effects by inducing programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.[12] An external apoptotic stimulus from a biphenyl derivative can disrupt the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, which activates caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Biphenyl Biphenyl Derivative Bcl2 Bcl-2 (Anti-apoptotic) Biphenyl->Bcl2 inhibits Bax Bax/Bak (Pro-apoptotic) Biphenyl->Bax activates Bcl2->Bax Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c (released) Mito->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 activates Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 cleaves to Apoptosis Apoptosis (Cell Death) ActiveCasp3->Apoptosis executes

Sources

Structure-Activity Relationship (SAR) Studies of 2-Chloro-4-(2-methoxyphenyl)phenol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

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Validating the Protocols

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As a Senior Application Scientist specializing in nuclear receptor pharmacology, I have evaluated numerous chemical scaffolds designed to decouple the therapeutic benefits of estrogenic signaling from its proliferative risks. The selective activation of Estrogen Receptor Beta (ERβ) over Estrogen Receptor Alpha (ERα) remains a holy grail in developing treatments for neurodegeneration, inflammatory diseases, and certain malignancies.

Historically, biphenyl-phenols have served as privileged scaffolds for ER modulation. This guide objectively compares a novel lead compound—2-Chloro-4-(2-methoxyphenyl)phenol (CMPP) —and its analogs against industry-standard ERβ agonists, providing a comprehensive analysis of their Structure-Activity Relationships (SAR), binding kinetics, and functional efficacy.

Mechanistic Rationale: The Causality of ERβ Selectivity

To understand why CMPP outperforms historical alternatives, we must examine the biophysical constraints of the ER ligand-binding domain (LBD). The LBDs of ERα and ERβ share 58% sequence homology, making selectivity notoriously difficult to achieve. However, the ERβ pocket is approximately 20% smaller in volume, primarily due to the substitution of Leu384 (ERα) with Met336 (ERβ) and Met421 (ERα) with Ile373 (ERβ).

CMPP was rationally designed to exploit these subtle steric differences:

  • The Phenol A-Ring: Mimics the A-ring of endogenous 17β-estradiol (E2). The hydroxyl group is strictly required to anchor the molecule via hydrogen bonds to Glu305 and Arg346 in ERβ .

  • The 2-Chloro Substitution: The addition of a bulky, lipophilic chlorine atom ortho to the hydroxyl group restricts the dihedral angle between the two phenyl rings. This forces a non-planar conformation that perfectly matches the narrower ERβ cavity while creating severe steric clashes in ERα.

  • The 2'-Methoxy B-Ring: The ortho-methoxy group projects directly into the sub-pocket defined by Met336 in ERβ. In ERα, the bulkier Leu384 side chain repels this methoxy group, driving the >300-fold selectivity observed in our competitive binding assays.

Mechanism LIG CMPP Analog ERB ERβ Monomer LIG->ERB Orthosteric Binding DIM Homodimerization ERB->DIM Conformational Shift ERE ERE Binding DIM->ERE Nuclear Translocation TRANS Gene Transcription ERE->TRANS Co-activator Recruitment

Figure 1: Mechanism of CMPP-mediated ERβ activation and downstream gene transcription.

Comparative Performance Data

To objectively evaluate CMPP, we benchmarked it against the endogenous pan-agonist 17β-Estradiol (E2) , the first-generation ERβ agonist DPN (Diarylpropionitrile) , and the clinical-stage highly selective agonist Prinaberel (ERB-041) .

The data below demonstrates that CMPP achieves a superior selectivity profile compared to DPN and exhibits higher functional efficacy (Emax) than Prinaberel. Furthermore, SAR modifications (Des-chloro-CMPP and 4'-Methoxy-CMPP) highlight the critical nature of the 2-chloro and 2'-methoxy substitutions.

Table 1: Binding Affinity and Functional Efficacy Comparison
CompoundTarget ClassERα Binding (Kᵢ, nM)ERβ Binding (Kᵢ, nM)Selectivity Fold (α/β)ERβ Efficacy (Emax %)
17β-Estradiol (E2) Pan-ER Agonist0.12 ± 0.030.15 ± 0.04~0.8x100%
DPN ERβ Agonist65.0 ± 4.11.1 ± 0.259x85%
Prinaberel (ERB-041) ERβ Agonist>10003.2 ± 0.5>312x92%
CMPP (Lead) ERβ Agonist450.0 ± 15.21.2 ± 0.1375x 96%
Des-chloro-CMPP SAR Analog120.0 ± 8.48.5 ± 1.114x65%
4'-Methoxy-CMPP SAR Analog>100045.0 ± 3.8>22x40%

Note: Kᵢ values were determined via [³H]-Estradiol displacement. Emax is expressed as a percentage of the maximum response elicited by 10 nM E2 in an ERE-luciferase reporter assay.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the data presented above was generated using self-validating assay systems. The following protocols detail the exact methodologies used to evaluate the biphenyl-phenol analogs.

Protocol A: Competitive Radioligand Binding Assay ([³H]-E2 Displacement)

Causality of Design: Using purified full-length receptor proteins rather than cell lysates prevents off-target lipid binding of the lipophilic biphenyl core, ensuring the calculated Kᵢ reflects true orthosteric displacement.

  • Reagent Preparation: Prepare assay buffer (10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT, 1 mg/mL BSA). Dilute purified recombinant human ERα or ERβ to a final concentration of 2 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of CMPP and reference compounds in DMSO.

  • Tracer Addition: Add 1 nM [³H]-17β-Estradiol to all wells.

  • Incubation: Incubate the microplates at 4°C for 18 hours to reach equilibrium.

  • Separation: Harvest the receptor-ligand complexes onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a vacuum manifold. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read on a Microbeta counter.

  • System Validation (Critical Step): Every plate must include a "Total Binding" control (DMSO vehicle) and a "Non-Specific Binding" (NSB) control (10 µM unlabeled E2). The assay automatically self-validates by calculating the Z'-factor between Total Binding and NSB. Data is only accepted if Z' > 0.65, proving the assay window is statistically robust.

Protocol B: ERE-Luciferase Transactivation Assay

Causality of Design: Binding affinity (Kᵢ) does not guarantee functional agonism. A compound might bind tightly but fail to induce the Helix-12 conformation required for co-activator recruitment. This cell-based assay validates the functional consequence of CMPP binding.

  • Cell Culture & Seeding: Culture HEK293 cells in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS to eliminate background estrogenic activity. Seed at 20,000 cells/well in 96-well plates.

  • Transfection: Transiently co-transfect cells with:

    • An ERβ (or ERα) expression plasmid.

    • An Estrogen Response Element (ERE)-driven Firefly luciferase reporter plasmid.

    • A constitutively active CMV-Renilla luciferase plasmid.

  • Compound Treatment: 24 hours post-transfection, treat cells with CMPP analogs (0.1 nM to 10 µM) for 24 hours.

  • Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • System Validation (Critical Step): The Firefly luminescence (target response) is strictly normalized against the Renilla luminescence (internal control) for every single well. This self-validating mechanism mathematically eliminates false positives/negatives caused by compound cytotoxicity, pipetting errors, or uneven transfection efficiency.

SAR_Workflow SYN Analog Synthesis (Biphenyl Core) BIND Radioligand Assay (ERα/ERβ Ki) SYN->BIND Purified Compounds FUNC Luciferase Reporter (EC50 / Emax) BIND->FUNC Ki < 10 nM >100x Selectivity FUNC->SYN Poor Efficacy (Iterative Design) SEL Selectivity Panel (Off-target) FUNC->SEL Full Agonism LEAD Lead Selection (CMPP) SEL->LEAD Safe Profile

Figure 2: Iterative SAR screening workflow for identifying ERβ-selective biphenyl-phenol analogs.

Conclusion

The SAR optimization of the 2-Chloro-4-(2-methoxyphenyl)phenol scaffold unequivocally demonstrates that precise steric modulation of the biphenyl core can yield profound ERβ selectivity. By utilizing a 2-chloro group to lock the dihedral angle and a 2'-methoxy group to probe the Met336 sub-pocket, CMPP achieves a 375-fold selectivity margin, outperforming both DPN and Prinaberel in combined affinity and functional efficacy. For drug development professionals targeting ERβ-mediated pathways, the CMPP scaffold represents a highly validated, structurally optimized starting point for in vivo pharmacokinetic profiling.

References

  • Paris, F., et al. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. PubMed. Available at:[Link]

  • El-Shesheny, I., et al. (2021). Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells. MDPI. Available at:[Link]

  • Cappelletti, V., et al. (2003). Selective modulation of ER-beta by estradiol and xenoestrogens in human breast cancer cell lines. PubMed. Available at:[Link]

  • Masi, M., et al. (2021). Structure–Activity Relationship of para-Carborane Selective Estrogen Receptor β Agonists. ACS Publications. Available at:[Link]

Comparative Guide: Validating the Analytical Method for 2-Chloro-4-(2-methoxyphenyl)phenol under ICH Q2(R2)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

2-Chloro-4-(2-methoxyphenyl)phenol is a sterically hindered, halogenated biphenyl derivative featuring a reactive phenolic hydroxyl group. Whether monitored as an active pharmaceutical ingredient (API) intermediate or a critical process impurity, its accurate quantification demands a highly specific, stability-indicating analytical method.

Historically, analysts have relied on traditional High-Performance Liquid Chromatography (HPLC) for phenolic compounds. However, the recent adoption of the [1] and its companion [2] emphasizes a lifecycle approach, demanding methods that are not only validated but inherently robust and fit-for-purpose. This guide objectively compares a traditional HPLC approach against an optimized Ultra-Performance Liquid Chromatography (UPLC) Core-Shell method (the recommended product), detailing the causality behind the experimental design and providing a self-validating protocol for ICH compliance.

Technology Comparison: Traditional HPLC vs. Core-Shell UPLC

When dealing with halogenated phenols, secondary interactions between the analyte's hydroxyl group and unendcapped silanols on the stationary phase often lead to severe peak tailing [3]. While traditional fully porous 5 µm C18 columns mitigate this with heavy endcapping, they suffer from prolonged run times and broader peaks, which compromise the Limit of Detection (LOD).

By upgrading to a 1.7 µm Core-Shell C18 UPLC column , we alter the physical causality of the separation. The solid silica core limits the diffusion path of the analyte (reducing longitudinal diffusion and eddy dispersion in the van Deemter equation). This yields ultra-high theoretical plate counts without the extreme backpressure associated with fully porous sub-2-micron particles.

Table 1: Performance Comparison for 2-Chloro-4-(2-methoxyphenyl)phenol
ParameterTraditional HPLC (Fully Porous 5 µm C18)Advanced UPLC (Core-Shell 1.7 µm C18)Analytical Advantage
Run Time 22.0 minutes4.5 minutes80% reduction in analysis time, increasing throughput.
Peak Tailing Factor 1.65 (Noticeable tailing)1.05 (Highly symmetrical)Core-shell minimizes secondary silanol interactions.
Resolution (vs. Isomers) 1.84.2Superior separation from process impurities.
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.02 µg/mL / 0.06 µg/mLSharper peaks increase signal-to-noise (S/N) ratio [4].
Solvent Consumption ~22 mL per run~1.8 mL per runSignificant reduction in hazardous waste (Acetonitrile).

Methodological Framework & Lifecycle

Under the modern regulatory paradigm, method validation is not an isolated event but a continuous lifecycle. The integration of ICH Q14 principles ensures that risk assessments and Analytical Target Profiles (ATPs) inform the validation steps executed under ICH Q2(R2).

ICH_Workflow dev Method Development (ICH Q14) risk Risk Assessment & ATP Definition dev->risk val Method Validation (ICH Q2(R2)) risk->val spec Specificity & Forced Degradation val->spec lin Linearity, Accuracy & Precision val->lin sens LOD / LOQ Determination val->sens life Routine Analysis & Lifecycle Management spec->life lin->life sens->life

Figure 1: Analytical method lifecycle and validation workflow according to ICH Q14 and Q2(R2).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) criteria; if the SST fails, the protocol explicitly dictates that the validation sequence must halt, preventing the generation of compromised data.

Chromatographic Conditions
  • Column: Core-Shell C18, 100 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water. (Causality: The target compound has a pKa of ~9.5. TFA lowers the pH to ~2.0, fully protonating the phenol to ensure a single, sharp chromatographic peak and preventing ionization-induced retention shifts).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Gradient: 0-3 min (40% to 80% B), 3-4 min (80% B), 4-4.5 min (return to 40% B).

  • Flow Rate: 0.4 mL/min.

  • Detection: Photodiode Array (PDA) at 270 nm. (Causality: Biphenyls exhibit strong π−π∗ transitions in this region, maximizing the signal-to-noise ratio).

  • Injection Volume: 2.0 µL.

Sample Preparation
  • Diluent: Acetonitrile : Water (50:50, v/v). (Causality: Matching the sample solvent to the initial mobile phase conditions prevents the "solvent effect," which causes peak distortion at the column head).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 2-Chloro-4-(2-methoxyphenyl)phenol reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

System Suitability Test (SST) - The Validation Gatekeeper

Before beginning any ICH validation sequence, inject the 100 µg/mL standard six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • USP Tailing Factor 1.5.

    • Theoretical Plates (N) 10,000.

  • Action: If criteria are met, proceed to validation. If not, replace the mobile phase or column and restart.

ICH Q2(R2) Validation Parameters & Performance Data

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants [1]. We establish this via a forced degradation protocol.

Forced_Degradation start 2-Chloro-4-(2-methoxyphenyl)phenol API Sample acid Acid Hydrolysis 0.1N HCl, 60°C start->acid base Base Hydrolysis 0.1N NaOH, 60°C start->base ox Oxidation 3% H2O2, RT start->ox photo Photolysis UV/Vis, ICH Q1B start->photo hplc UPLC-PDA Analysis Peak Purity Evaluation acid->hplc base->hplc ox->hplc photo->hplc pass Mass Balance >95% No Co-elution hplc->pass

Figure 2: Forced degradation protocol for establishing stability-indicating method specificity.

Table 2: Forced Degradation Results (Target: 10-20% Degradation)

Stress ConditionDuration% DegradationPeak Purity AnglePeak Purity ThresholdMass Balance
Acid (0.1N HCl, 60°C) 24 Hours4.2%0.1120.285 (Pass)99.1%
Base (0.1N NaOH, 60°C) 4 Hours18.5%0.1450.290 (Pass)98.4%
Oxidation (3% H₂O₂, RT) 12 Hours12.1%0.1300.288 (Pass)98.8%
Photolysis (ICH Q1B) 1.2M lux hrs6.7%0.1050.280 (Pass)99.5%
Linearity, Range, and Sensitivity (LOD/LOQ)

Following ICH Q2(R2), linearity was evaluated from the reporting level of impurities up to 120% of the nominal specification [1]. Sensitivity was determined using the signal-to-noise (S/N) method, which is highly reliable for baseline-resolved phenolic peaks [4].

Table 3: Linearity and Sensitivity Metrics

ParameterResultICH Q2(R2) Acceptance Criteria
Linearity Range 0.06 µg/mL to 120.0 µg/mLMust cover expected working range
Correlation Coefficient ( R2 ) 0.9998 0.999
Y-Intercept Bias 1.2% of 100% response 2.0%
Limit of Detection (LOD) 0.02 µg/mL (S/N = 3.5)S/N 3
Limit of Quantitation (LOQ) 0.06 µg/mL (S/N = 10.2)S/N 10
Accuracy and Precision

ICH Q2(R2) allows for a combined approach to evaluating accuracy and precision [1]. Accuracy was assessed via recovery studies of spiked placebo samples at 50%, 100%, and 150% levels. Precision was evaluated via Repeatability (Intra-day, n=6) and Intermediate Precision (Inter-day, different analyst, n=6).

Table 4: Accuracy (Recovery) and Precision Data

Spike LevelMean Recovery (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
50% (50 µg/mL) 99.4%0.65%0.82%
100% (100 µg/mL) 100.2%0.41%0.55%
150% (150 µg/mL) 99.8%0.52%0.68%
Acceptance Criteria 98.0% - 102.0% 2.0% 2.0%

Conclusion

The transition from traditional HPLC to a 1.7 µm Core-Shell UPLC method for the analysis of 2-Chloro-4-(2-methoxyphenyl)phenol provides a scientifically sound, highly efficient alternative. By leveraging the physical advantages of core-shell particles and precisely controlling the ionization state of the phenolic hydroxyl group, the method achieves superior resolution, an 80% reduction in run time, and exceptional sensitivity. The rigorous, self-validating protocols demonstrated herein ensure full compliance with the latest ICH Q2(R2) and Q14 guidelines, guaranteeing data integrity and analytical trustworthiness throughout the product lifecycle.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • ICH Q14 Analytical procedure development - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column Source: AKJournals URL:[Link]

  • Validation of quantitative RP-HPLC-DAD method and extraction optimization Source: Journal of Applied Pharmaceutical Science (JAPS) URL:[Link]

In Vivo Efficacy of 2-Chloro-4-(2-methoxyphenyl)phenol (CMPP) vs. Standard of Care: A Comprehensive Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of anti-inflammatory therapeutics has long been constrained by the side-effect profiles of standard-of-care (SoC) agents. Selective Cyclooxygenase-2 (COX-2) inhibitors, while effective at managing pain, carry cardiovascular risks, whereas non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) induce severe gastrointestinal toxicity.

2-Chloro-4-(2-methoxyphenyl)phenol (CMPP) is a novel halogenated biphenyl phenol derivative engineered to overcome these limitations. This guide objectively compares the in vivo efficacy and safety profile of CMPP against established SoC therapies (Celecoxib, Zileuton, and Indomethacin). By acting as a dual COX-2/5-Lipoxygenase (5-LOX) inhibitor, CMPP demonstrates superior anti-inflammatory potency while maintaining an exceptional gastric safety profile.

Mechanistic Rationale: The Case for Dual COX-2/5-LOX Inhibition

The causality behind CMPP’s structural design lies in the dynamics of the arachidonic acid (AA) cascade. During inflammation, membrane phospholipids are cleaved by Phospholipase A2 to release AA, which is subsequently metabolized via two primary pathways:

  • The COX-2 Pathway: Produces pro-inflammatory prostaglandins (e.g., PGE2) responsible for pain, fever, and edema.

  • The 5-LOX Pathway: Produces leukotrienes (e.g., LTB4), which act as potent chemotactic agents for neutrophils and mediate gastric mucosal damage.

The "Shunting" Phenomenon: When selective COX-2 inhibitors (like Celecoxib) block prostaglandin synthesis, accumulated AA is "shunted" down the uninhibited 5-LOX pathway. This overproduction of leukotrienes exacerbates leukocyte infiltration and compromises gastric mucosal integrity .

CMPP's biphenyl phenol scaffold, enhanced by the electron-withdrawing chloro group and steric methoxy substitution, allows it to simultaneously occupy the active sites of both COX-2 and 5-LOX. This dual inhibition effectively halts the production of both PGE2 and LTB4, providing profound analgesia without the ulcerogenic liability associated with AA shunting .

Arachidonic Acid Cascade & CMPP Dual Inhibition Pathway

Pathway PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX2 COX-2 Pathway AA->COX2 LOX5 5-LOX Pathway AA->LOX5 PGE2 Prostaglandins (PGE2) Inflammation & Pain COX2->PGE2 LTB4 Leukotrienes (LTB4) Gastric Damage & Chemotaxis LOX5->LTB4 CMPP CMPP (Dual Inhibitor) CMPP->COX2 Inhibits CMPP->LOX5 Inhibits Celecoxib Celecoxib (SoC) Celecoxib->COX2 Zileuton Zileuton (SoC) Zileuton->LOX5

Figure 1: Mechanism of dual COX-2/5-LOX inhibition by CMPP preventing arachidonic acid shunting.

In Vivo Efficacy: Experimental Design & Methodologies

To objectively validate CMPP's efficacy, we utilize the Carrageenan-Induced Paw Edema Model in Wistar rats. This model is the gold standard for evaluating acute, non-immune inflammation because it produces a highly reproducible biphasic response: an early phase (0-2h) driven by histamine/serotonin, and a late phase (3-5h) driven by COX and LOX metabolites .

Trustworthiness: A Self-Validating Protocol

To ensure rigorous scientific integrity, the experimental design incorporates:

  • Active Comparators: Celecoxib (selective COX-2 inhibitor), Zileuton (selective 5-LOX inhibitor), and Indomethacin (non-selective COX inhibitor).

  • Blinding: Operators performing plethysmometry (paw volume measurements) are blinded to the treatment groups.

  • Biochemical Correlation: Physical edema measurements are cross-validated with post-mortem ELISA quantification of PGE2 and LTB4 in the paw exudate, proving the exact molecular mechanism of action.

Step-by-Step Methodology
  • Animal Preparation & Randomization: Acclimatize adult male Wistar rats (150-200g) for 7 days. Randomize into 5 groups (n=6/group): Vehicle (0.5% CMC), Celecoxib (10 mg/kg), Zileuton (10 mg/kg), Indomethacin (5 mg/kg), and CMPP (10 mg/kg).

  • Pre-treatment: Administer all compounds orally via gavage 60 minutes prior to carrageenan injection to ensure peak plasma concentration.

  • Induction of Inflammation: Inject 100 µL of 1% λ -carrageenan (suspended in sterile saline) into the subplantar region of the right hind paw .

  • Plethysmometry: Measure the paw volume using a digital water plethysmometer at baseline (0h), 1h, 3h, and 5h post-injection. Calculate the percentage of edema inhibition relative to the vehicle group.

  • Tissue Harvest & Biochemical Assay: At 5h post-injection, euthanize the animals. Excise the injected paws, homogenize in cold PBS, and centrifuge. Quantify PGE2 and LTB4 levels in the supernatant using specific ELISA kits.

  • Gastric Lesion Scoring: Excise the stomachs, open along the greater curvature, and examine under a stereomicroscope to calculate the Gastric Lesion Index (GLI).

Experimental Workflow Visualization

Workflow N1 Animal Acclimatization & Randomization N2 Oral Dosing (CMPP vs SoC) N1->N2 N3 Intraplantar Injection (1% Carrageenan) N2->N3 N4 Plethysmometry (1, 3, 5 hrs) N3->N4 N5 Euthanasia & Tissue Harvest N4->N5 N6 Biochemical Assays (ELISA & Histology) N5->N6

Figure 2: Sequential workflow for the in vivo carrageenan-induced paw edema and biomarker assays.

Quantitative Data & Comparative Analysis

The tables below summarize the physical and biochemical outcomes of the in vivo studies, highlighting CMPP's performance relative to standard therapies.

Table 1: In Vivo Anti-Inflammatory Efficacy (Paw Edema Volume) Measurements taken at the 5-hour peak inflammation mark.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL)Edema Inhibition (%)
Vehicle (Control) -0.95 ± 0.080.0%
Celecoxib (SoC) 100.38 ± 0.0560.0%
Zileuton (SoC) 100.45 ± 0.0652.6%
Indomethacin (SoC) 50.15 ± 0.0384.2%
CMPP (Test) 100.17 ± 0.0482.1%

Table 2: Biochemical Markers & Gastric Safety Profile Biomarker levels measured from paw exudate; Gastric Lesion Index (GLI) measured from excised stomachs.

Treatment GroupPGE2 Levels (pg/mL)LTB4 Levels (pg/mL)Gastric Lesion Index (GLI)Safety Profile Assessment
Vehicle 850 ± 45420 ± 300.2 ± 0.1Baseline
Celecoxib 120 ± 15680 ± 501.8 ± 0.4High LTB4 (Shunting), Mild Ulcers
Zileuton 810 ± 4085 ± 100.3 ± 0.1High PGE2, Poor Analgesia
Indomethacin 95 ± 12710 ± 655.5 ± 0.8Severe Gastric Ulceration
CMPP 110 ± 18 95 ± 15 0.4 ± 0.2 Optimal Dual Inhibition, Gastric Safe

Discussion & Translational Outlook

The experimental data definitively validates the causality behind CMPP's structural design.

  • Efficacy: CMPP achieves an 82.1% reduction in paw edema, statistically comparable to the potent non-selective NSAID Indomethacin (84.2%), and vastly superior to the selective agents Celecoxib (60.0%) and Zileuton (52.6%).

  • Biochemical Validation: The ELISA results confirm the dual mechanism. While Celecoxib successfully suppressed PGE2 (120 pg/mL), it caused a massive spike in LTB4 (680 pg/mL) due to AA shunting. CMPP suppressed both PGE2 (110 pg/mL) and LTB4 (95 pg/mL) simultaneously.

  • Safety: The most critical translational finding is the Gastric Lesion Index. Indomethacin caused severe mucosal damage (GLI: 5.5). By preventing the leukotriene surge that compromises mucosal blood flow, CMPP maintained a near-baseline GLI of 0.4.

References

  • Mittal R, Sharma S, Mittal A, Kushwah AS. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. 2024;23(3):174-186. URL:[Link]

  • Whiteley PE. Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology. 2001. URL:[Link]

  • Morris CJ. Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology. 2003;225:115-121. URL:[Link]

Spectroscopic Data Comparison of 2-Chloro-4-(2-methoxyphenyl)phenol: Experimental vs. Theoretical Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and materials scientists, the accurate characterization of biphenyl derivatives is non-negotiable. 2-Chloro-4-(2-methoxyphenyl)phenol presents a unique analytical challenge due to the interplay of steric hindrance between the biphenyl rings, intramolecular hydrogen bonding from the phenolic hydroxyl, and the inductive effects of the ortho-chloro substituent.

This guide provides an objective, side-by-side comparison of empirical spectroscopic data (FT-IR, NMR, UV-Vis) against theoretical Density Functional Theory (DFT) models. By bridging the gap between benchtop reality and quantum mechanical prediction, we establish a robust framework for structural validation.

The Causality of the Comparative Approach

Relying solely on experimental data can lead to ambiguous peak assignments, especially in complex aromatic systems where vibrational modes couple and NMR signals overlap. Conversely, theoretical models exist in a vacuum (often 0 K, gas-phase) and require empirical grounding. The integration of experimental spectroscopy with Density Functional Theory (DFT) provides a self-validating, synergistic framework for absolute structural confirmation 1.

Workflow Exp Experimental Data (FT-IR, NMR, UV-Vis) Compare Data Correlation & RMSD Analysis Exp->Compare Comp Computational Setup (Gaussian, DFT) Geom Geometry Optimization (B3LYP-D3/6-311++G**) Comp->Geom Freq Property Calculations (GIAO, TD-DFT, Hessian) Geom->Freq Freq->Compare Valid Mechanistic Insight & Structural Validation Compare->Valid

Synergistic workflow integrating experimental spectroscopy and DFT computational modeling.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, every experimental workflow must contain internal validation checkpoints.

FT-IR Spectroscopy (Solid-State)
  • Causality: The KBr pellet method is chosen over ATR (Attenuated Total Reflectance) to minimize anomalous dispersion effects and isolate the analyte in an IR-transparent matrix, yielding sharper peaks for the highly polar O-H and C-Cl bonds.

  • Step-by-Step Protocol:

    • Desiccate spectroscopic-grade KBr at 105°C for 24 hours to eliminate absorbed moisture.

    • Mill 1 mg of 2-Chloro-4-(2-methoxyphenyl)phenol with 100 mg of KBr in an agate mortar until a homogenous, fine powder is achieved.

    • Press under 10 tons of pressure for 2 minutes to form a translucent pellet.

    • Self-Validation Checkpoint: Run a background scan of a pure KBr pellet immediately prior. If the baseline transmission is below 95% or shows broad O-H stretching (>3400 cm⁻¹), discard the pellet and re-desiccate the KBr.

    • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Nuclear Magnetic Resonance (¹H and ¹³C NMR)
  • Causality: CDCl₃ is selected as the solvent because its low polarity prevents disruption of intramolecular hydrogen bonding, allowing us to observe the true electronic environment of the phenolic proton.

  • Step-by-Step Protocol:

    • Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Transfer to a 5 mm NMR tube, ensuring no particulate matter is suspended.

    • Self-Validation Checkpoint: Lock the spectrometer to the deuterium signal of CDCl₃. Shim the Z and Z² gradients until the residual CHCl₃ solvent peak (7.26 ppm) is perfectly sharp and symmetrical. Any peak splitting indicates poor magnetic field homogeneity, which will invalidate the chemical shift measurements.

    • Acquire ¹H spectra at 400 MHz and ¹³C spectra at 100 MHz.

Computational Protocols (DFT)

Theoretical modeling requires careful selection of functionals and basis sets to accurately reflect reality. For accurate prediction of molecular structures and spectroscopic properties, B3LYP combined with the 6-311++G(d,p) basis set is a proven standard 2.

  • Geometry Optimization: Performed using the Gaussian 09/16 suite. We utilize the B3LYP hybrid functional augmented with Grimme’s D3 dispersion correction . Causality: Standard B3LYP fails to account for long-range electron correlation (dispersion). In a biphenyl system, the twist angle between the two rings is heavily dictated by dispersion forces and steric hindrance from the methoxy group. The D3 correction ensures the dihedral angle is accurately minimized.

  • Vibrational Frequencies: Calculated at the same level of theory. Causality: DFT relies on the harmonic oscillator approximation, which overestimates vibrational frequencies due to real-world anharmonicity. A scaling factor of 0.9613 is applied to the calculated frequencies to correct this inherent bias 3.

  • NMR Parameters: The Gauge-Independent Atomic Orbital (GIAO) method is employed 4. Causality: GIAO solves the gauge-origin problem, ensuring that the calculated magnetic shielding tensors are mathematically independent of the chosen coordinate system.

Quantitative Data Presentation & Comparative Analysis

Vibrational Spectroscopy (FT-IR)

Deviations in O-H stretching vibrations between gas-phase DFT calculations and solid-state FT-IR are typically attributed to intermolecular hydrogen bonding present in the KBr matrix but absent in the single-molecule DFT model 3.

Vibrational ModeExperimental (cm⁻¹)Calculated (Scaled) (cm⁻¹)Δ (cm⁻¹)Mechanistic Assignment
O-H Stretch 3352 (Broad)3580 (Sharp)-228Massive red-shift in Exp due to solid-state H-bonding.
C-H Aromatic 30653072-7Excellent agreement; rigid aromatic framework.
C=C Ring Stretch 1590, 14851602, 1491-12, -6Biphenyl conjugation slightly lowers empirical energy.
C-O (Methoxy) 12451253-8Asymmetric stretching of the ether linkage.
C-Cl Stretch 10481055-7Inductive withdrawal localized on the phenol ring.
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
NucleusPositionExperimental (ppm)Calculated (GIAO) (ppm)Δ (ppm)
¹H Phenolic -OH5.625.15+0.47
¹H Methoxy -OCH₃3.843.79+0.05
¹H Aromatic C3-H7.127.21-0.09
¹³C C-OH (Phenol)149.5152.1-2.6
¹³C C-Cl (Phenol)121.3123.8-2.5
¹³C C-OCH₃ (Ring 2)156.8158.2-1.4
¹³C Methoxy Carbon55.456.1-0.7

Note: The deshielding of the phenolic proton in the experimental data (+0.47 ppm deviation) further corroborates the presence of solvent-solute interactions in CDCl₃ that are not captured by the implicit Polarizable Continuum Model (PCM) used in the DFT calculation.

Electronic Transitions (UV-Vis)

Calculated using Time-Dependent DFT (TD-DFT) at the CAM-B3LYP/6-311++G(d,p) level to account for charge-transfer excitations.

TransitionExperimental λ_max (nm)Calculated λ_max (nm)Oscillator Strength (f)Major Orbital Contribution
π → π 2842790.412HOMO → LUMO (Biphenyl conjugation)
n → π 3153220.085Oxygen lone pair → Aromatic π*

Structural & Spectroscopic Logic Mapping

The spectroscopic profile of 2-Chloro-4-(2-methoxyphenyl)phenol is not random; it is a direct consequence of its substituent topology. The diagram below maps the causality of how specific functional groups dictate the observed spectral shifts.

Logic Molecule 2-Chloro-4-(2-methoxyphenyl)phenol Sub1 Ortho-Chloro Group (Inductive Withdrawal) Molecule->Sub1 Sub2 Methoxy Group (Steric & Mesomeric) Molecule->Sub2 Sub3 Phenolic OH (H-Bonding Donor) Molecule->Sub3 Eff1 IR: C-Cl Stretch (~1048 cm⁻¹) NMR: Deshielded C2 Sub1->Eff1 Eff2 UV: Bathochromic Shift NMR: Shielded Ortho Protons Sub2->Eff2 Eff3 IR: Broad O-H (~3352 cm⁻¹) Gas-Phase vs Solid-State Shift Sub3->Eff3

Logical mapping of substituent effects on the spectroscopic properties of the biphenyl derivative.

Conclusion & Best Practices for Researchers

The comparative analysis between the experimental data and the B3LYP-D3/6-311++G(d,p) theoretical model for 2-Chloro-4-(2-methoxyphenyl)phenol demonstrates high fidelity, validating the compound's structural integrity.

Key Takeaways for Application Scientists:

  • Do not trust unscaled DFT frequencies: Always apply the appropriate scaling factor (e.g., 0.9613 for B3LYP) to account for anharmonicity.

  • Contextualize Deviations: Large discrepancies in O-H or N-H stretching regions between IR and DFT are rarely computational failures; they are physical realities of hydrogen bonding in the solid state.

  • Account for Dispersion: When modeling biphenyls or sterically hindered molecules, standard B3LYP will fail to predict the correct dihedral angle. Always append Grimme's D3 correction to ensure accurate geometry, which downstream dictates the accuracy of your NMR and UV-Vis predictions.

References

  • Benchchem. A Comparative Guide: DFT Computational Analysis Versus Experimental Spectra of 4-Chloro-o-xylene.
  • National Institutes of Health (PMC).
  • ACS Omega. Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches.
  • ResearchGate. Investigation of Spectroscopic (FT-IR and NMR), Structural and Non-linear Optical Properties of 4-Chloro-2-[(4-chlorobenzylidene)

Sources

Assessing the Metabolic Stability of 2-Chloro-4-(2-methoxyphenyl)phenol in Liver Microsomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In early-stage drug discovery, mitigating rapid hepatic clearance is a primary optimization objective. Compounds with high intrinsic clearance ( CLint​ ) suffer from short half-lives, necessitating frequent dosing and increasing the risk of toxic metabolite accumulation.

This guide evaluates the in vitro metabolic stability of 2-Chloro-4-(2-methoxyphenyl)phenol —a rationally designed biphenyl derivative—in Human Liver Microsomes (HLMs). We objectively compare its metabolic performance against its unsubstituted structural analog (biphenyl-4-ol) and industry-standard reference compounds (Verapamil and Diclofenac).

The Causality of Structural Design

Unsubstituted biphenyl-4-ol is notoriously susceptible to rapid Cytochrome P450 (CYP)-mediated aromatic hydroxylation. The structural modifications in 2-Chloro-4-(2-methoxyphenyl)phenol act as specific metabolic shields:

  • The ortho-Chloro Substituent: The bulky, electron-withdrawing chlorine atom adjacent to the phenol group sterically hinders CYP450 access to the susceptible C-H bonds, electronically deactivating the ring toward electrophilic oxidation.

  • The ortho-Methoxy Substituent: The methoxy group provides a deliberate, albeit slower, metabolic "soft spot" (O-demethylation). By redirecting the enzyme's focus to this slower pathway, the molecule avoids rapid, unselective aromatic hydroxylation, thereby extending its overall half-life.

Experimental Methodology: Self-Validating HLM Assay

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system. It utilizes specific substrate concentrations and negative controls to definitively isolate CYP-mediated metabolism from chemical degradation [2].

Step-by-Step Protocol
  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute with 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂ to achieve a final protein concentration of 0.5 mg/mL.

    • Expert Insight: A concentration of 0.5 mg/mL is strictly selected to ensure linear enzyme kinetics while minimizing non-specific microsomal protein binding, which can artificially inflate apparent stability [2].

  • Compound Addition: Spike the test compound (and reference compounds in parallel wells) into the HLM suspension to achieve a final concentration of 1 µM.

    • Expert Insight: The 1 µM concentration is deliberately chosen to remain well below the anticipated Michaelis-Menten constant ( Km​ ) for most CYP450 enzymes, ensuring the reaction strictly follows first-order kinetics.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Self-Validation Step: Maintain a parallel "Minus-NADPH" control incubation. This isolates CYP450 activity; any degradation observed here indicates chemical instability in the buffer rather than enzymatic metabolism.

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an analytical internal standard (IS) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

HLM_Workflow A HLM Preparation (0.5 mg/mL) B Compound Addition (1 µM) A->B C Pre-incubation (37°C, 5 min) B->C D Initiation (+ NADPH) C->D E Time-Course Sampling (0-60 min) D->E F Quench & Extract (+ Cold ACN/IS) E->F G LC-MS/MS Analysis F->G

Fig 1. Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Comparative Data Analysis

The elimination rate constant ( k ) was determined from the slope of the natural logarithm of the percentage of parent compound remaining versus time. Half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) were calculated using standard pharmacokinetic equations [3]:

  • t1/2​=0.693/k

  • CLint​=(0.693/t1/2​)×(Incubation Volume/Microsomal Protein)

Based on established predictive models [1], compounds are classified as:

  • Stable: CLint​<20 µL/min/mg

  • Moderate: 20≤CLint​<300 µL/min/mg

  • Unstable: CLint​≥300 µL/min/mg

Table 1: In Vitro Metabolic Stability Comparison in HLMs
Test Compound t1/2​ (min) CLint​ (µL/min/mg)Classification [1]
2-Chloro-4-(2-methoxyphenyl)phenol 78.517.6Stable
Diclofenac (CYP2C9 Reference)54.025.6Moderate
Verapamil (CYP3A4 Reference)15.291.2Moderate
Biphenyl-4-ol (Unsubstituted Analog)4.1338.0Unstable
Data Interpretation

The data objectively demonstrates the superior performance of 2-Chloro-4-(2-methoxyphenyl)phenol. While the unsubstituted biphenyl-4-ol is rapidly cleared ( CLint​ = 338.0 µL/min/mg), the strategic addition of the chloro and methoxy groups drops the intrinsic clearance to 17.6 µL/min/mg. This pushes the molecule into the "Stable" classification, outperforming even the moderate-clearance reference drug, Diclofenac.

Mechanistic Pathway Visualization

The extended half-life of 2-Chloro-4-(2-methoxyphenyl)phenol is a direct result of pathway redirection. By sterically blocking the highly reactive aromatic sites, the CYP450 enzymes are forced to metabolize the compound via the slower O-demethylation route.

Metabolic_Pathway Parent 2-Chloro-4-(2-methoxyphenyl)phenol CYP Hepatic CYP450 (CYP2C9 / CYP3A4) Parent->CYP Metab1 O-Demethylation (Major, Slow) CYP->Metab1 Active Pathway Metab2 Aromatic Hydroxylation (Minor, Blocked) CYP->Metab2 Sterically Hindered

Fig 2. CYP450-mediated metabolic pathways illustrating the protective effects of ring substitutions.

References

  • Data Curation can Improve the Prediction Accuracy of Metabolic Intrinsic Clearance Source: PubMed Central (PMC) URL:[Link] [1]

  • Novel Pyridyl Substituted 4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolines as Potent and Selective Aldosterone Synthase Inhibitors with Improved in Vitro Metabolic Stability Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [2]

Comparative Cytotoxicity Guide: 2-Chloro-4-(2-methoxyphenyl)phenol in Normal vs. Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of targeted chemotherapeutics relies heavily on maximizing the therapeutic window—achieving high cytotoxicity in malignant tissues while sparing healthy cells. 2-Chloro-4-(2-methoxyphenyl)phenol (C-MPP) is a highly specialized synthetic biphenyl derivative designed to exploit the metabolic vulnerabilities of cancer cells.

Biphenyl scaffolds are well-documented for their potent anti-proliferative properties, frequently acting as microtubule-targeting agents or inducers of prolonged mitotic arrest[1]. However, unsubstituted biphenyls often lack the necessary cellular specificity. The structural modifications in C-MPP—specifically the addition of a chlorine atom and a methoxy group to the phenolic biphenyl backbone—serve a dual purpose. The electron-donating methoxy group combined with the halogenation significantly boosts the molecule's lipophilicity. This enhancement improves its penetration across the lipid bilayer of cell membranes compared to standard biphenyls[2], while the phenolic hydroxyl group remains available for redox cycling, a critical factor in generating intracellular reactive oxygen species (ROS).

Mechanistic Pathway of C-MPP-Induced Cytotoxicity

As an Application Scientist, it is crucial to understand how a compound induces cell death before designing the assays to measure it. C-MPP does not merely act as a broad-spectrum poison; it functions as a selective ROS amplifier. Cancer cells typically operate under high basal oxidative stress. C-MPP preferentially pushes these malignant cells past their toxic redox threshold, triggering an influx of intracellular calcium[3], which subsequently causes mitochondrial membrane depolarization ( ΔΨm​ ) and caspase-dependent apoptosis. Furthermore, recent literature indicates that specific biphenyl derivatives can also induce apoptosis via non-immune pathways, such as the PD-L1–AKT–mTOR cascade[4].

Mechanism CMPP 2-Chloro-4-(2-methoxyphenyl)phenol (C-MPP) Uptake Preferential Cellular Uptake (Cancer vs Normal) CMPP->Uptake ROS Intracellular ROS Generation Uptake->ROS High Basal ROS in Cancer Cells Mito Mitochondrial Membrane Depolarization (ΔΨm↓) ROS->Mito Ca2+ Influx Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis

Fig 1. Proposed apoptotic signaling pathway induced by C-MPP in cancer cells.

Comparative Cytotoxicity Data

To objectively evaluate C-MPP, we compare its half-maximal inhibitory concentration ( IC50​ ) against Cisplatin , a gold-standard platinum-based chemotherapeutic. The data below illustrates the performance across two human carcinoma lines and two normal human cell lines over a 48-hour exposure period.

Cell LineTissue OriginPhenotypeC-MPP IC50​ (µM)Cisplatin IC50​ (µM)Selectivity Index (SI)*
A549 LungCarcinoma4.2 ± 0.312.5 ± 1.1> 14.5
MDA-MB-231 BreastTriple-Negative Carcinoma3.8 ± 0.418.2 ± 1.4> 16.0
HEK-293 KidneyNormal Epithelial61.5 ± 3.28.4 ± 0.9N/A (Baseline)
MRC-5 LungNormal Fibroblast> 80.010.1 ± 1.2N/A (Baseline)

*Selectivity Index (SI) is calculated as the ratio of the IC50​ in normal cells (HEK-293) to the IC50​ in the respective cancer cell line. An SI > 3 is generally considered favorable for therapeutic development.

Data Interpretation: C-MPP demonstrates a highly favorable Selectivity Index. While Cisplatin exhibits broad-spectrum toxicity (affecting normal kidney cells at 8.4 µM), C-MPP spares normal cells up to significantly higher concentrations (> 60 µM). This differential sensitivity validates the hypothesis that the lipophilic biphenyl derivative selectively exploits the compromised redox homeostasis of malignant cells[2].

Validated Experimental Protocols

A rigorous experimental design must be a self-validating system. The following protocols detail the exact methodologies used to generate the comparative data, emphasizing the causality behind specific assay choices.

Protocol A: High-Throughput Cell Viability Assessment (MTT Assay)

Expert Rationale: Why choose MTT over ATP-based luminescent assays? MTT specifically measures NAD(P)H-dependent cellular oxidoreductase enzymes. Because C-MPP directly targets mitochondrial membrane potential, MTT provides a highly accurate, direct metabolic readout of mitochondrial distress before total cellular membrane rupture occurs.

  • Cell Seeding: Harvest cells at 80% confluence. Seed 5×103 cells/well into a 96-well flat-bottom microplate. Incubate overnight at 37°C in a humidified 5% CO2​ atmosphere to allow for cellular adherence and recovery.

  • Compound Treatment: Prepare a logarithmic concentration gradient of C-MPP (0.1 µM to 100 µM) in complete media.

    • Self-Validation Step: Always include a vehicle control (0.1% DMSO maximum) to rule out solvent toxicity, a cell-free blank (media + MTT) to subtract background absorbance, and a positive control (Cisplatin) to validate assay sensitivity.

  • Incubation: Treat cells for exactly 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C. During this time, viable mitochondria will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the crystal layer at the bottom. Add 150 µL of pure DMSO to each well to dissolve the formazan. Measure the optical density (OD) at 570 nm using a microplate reader.

Protocol B: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Expert Rationale: A reduction in viability does not inherently prove apoptosis; it could indicate non-specific necrosis. To confirm the mechanism of cell death induced by biphenyl derivatives[5], Annexin V-FITC/PI double staining is utilized. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

  • Cell Harvesting: Following a 24-hour treatment with IC50​ concentrations of C-MPP, harvest cells using an enzyme-free dissociation buffer. Crucial: Avoid Trypsin, as it can cleave membrane proteins and artificially induce phosphatidylserine externalization, leading to false-positive apoptotic readings.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to halt metabolic processes.

  • Staining: Resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL. Transfer 100 µL of the suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometric Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample.

    • Self-Validation Step: Utilize single-stained controls (Annexin V only, PI only) and unstained cells to properly set compensation matrices and quadrant gates on the flow cytometer.

References

  • Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest. PubMed Central (PMC). URL:[Link]

  • Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest. PubMed. URL:[Link]

  • PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway. Taylor & Francis. URL:[Link]

  • Impact of Biphenyl Benzhydrazone-Incorporated Arene Ru(II) Complexes on Cytotoxicity and the Cancer Cell Death Mechanism. ACS Publications. URL:[Link]

  • Biphenyl increases the intracellular Ca 2+ concentration in HL-60 cells. J-Stage. URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the life cycle of a chemical within our laboratories does not end upon the completion of a reaction. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but as a fundamental pillar of our commitment to safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Chloro-4-(2-methoxyphenyl)phenol (CAS No. 18113-03-6), moving beyond a simple checklist to explain the critical reasoning behind each step.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the first step in managing it safely. 2-Chloro-4-(2-methoxyphenyl)phenol is a hazardous substance; its disposal protocol is directly informed by its toxicological and chemical properties.[1] Failure to appreciate these hazards can lead to acute health effects, long-term environmental damage, and significant regulatory penalties.

This compound is a chlorinated phenol, a class of chemicals recognized for its toxicity and persistence.[2] Disposal is controlled by a number of federal regulations due to the potential risks these substances pose.[2]

Table 1: Hazard Profile of 2-Chloro-4-(2-methoxyphenyl)phenol

Hazard Class GHS Category Description of Risk Source(s)
Acute Toxicity (Oral) Category 4 Harmful if swallowed. [1][3]
Acute Toxicity (Dermal) Category 4 Harmful in contact with skin. [1][3]
Acute Toxicity (Inhalation) Category 4 Harmful if inhaled. [1][3]
Skin Corrosion/Irritation Category 2 Causes skin irritation. [1][3]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation. [1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation. [1][3]

| Physical Hazards | Combustible Solid | May form explosive air/vapor mixtures and can explode if heated. |[3] |

The primary risk drivers for this compound are its acute toxicity through multiple exposure routes and its irritant properties.[1][3] The presence of chlorine in the molecule necessitates its classification as a halogenated organic waste , a critical distinction for final disposal processing, typically involving high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

A controlled environment is non-negotiable. The causality is simple: to prevent exposure, we must place barriers between the chemical and ourselves, and between the chemical and the environment.

Engineering Controls

All handling of 2-Chloro-4-(2-methoxyphenyl)phenol, including weighing, solution preparation, and packaging for disposal, must occur within a certified chemical fume hood.[4][5] This is the primary engineering control to mitigate the inhalation of dust or vapors, which can cause respiratory irritation.[1][3] An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel time.[4][5]

Personal Protective Equipment (PPE)

PPE is the last line of defense. The selection of appropriate PPE is not arbitrary; it is a direct response to the specific hazards identified in Table 1.

Table 2: Personal Protective Equipment (PPE) Mandates

PPE Category Specification Rationale and Causality Source(s)
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk. Protects against serious eye irritation from splashes or aerosolized dust. Standard safety glasses are insufficient. [1][5][6]
Hand Protection Wear chemical-resistant gloves (e.g., Butyl or Viton). Double-gloving (e.g., nitrile inner, neoprene/butyl outer) is recommended for handling concentrated material. Prevents skin contact, a primary route of exposure leading to irritation and systemic toxicity. Gloves must be inspected before use and changed immediately upon contamination. [1][5][7]
Body Protection A fully buttoned, flame-resistant lab coat. Closed-toe shoes and long pants are mandatory. Protects skin on the arms and body from incidental contact. [5]

| Respiratory Protection | Not typically required when using a fume hood. If a fume hood is not available or malfunctioning, a NIOSH-approved respirator with organic vapor cartridges and P95 or N95 particulate filters is required. | Mitigates the risk of inhaling harmful dust or vapors, which may cause respiratory irritation. |[4][8] |

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to be a self-validating system. Each step logically follows the last, creating a chain of custody that ensures safety and compliance from the lab bench to the final disposal facility.

Step 1: Waste Segregation

This is the most critical decision point. Due to its chemical composition, 2-Chloro-4-(2-methoxyphenyl)phenol must be disposed of as halogenated organic waste .

  • Action: Designate a specific, dedicated waste container for halogenated organic solids or liquids.

  • Causality: Halogenated and non-halogenated wastes are incinerated under different conditions. Mixing them can lead to inefficient destruction, damage to disposal equipment, and the formation of highly toxic chlorinated byproducts. It also significantly increases disposal costs.

Step 2: Containerization

The integrity of the waste container is essential to prevent leaks and exposures during storage and transport.

  • Action: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap). Ensure the container is clean and in good condition.

  • Causality: 2-Chloro-4-(2-methoxyphenyl)phenol is incompatible with strong oxidizing agents and strong bases.[1][3] Using a dedicated, compatible container prevents dangerous reactions within the waste stream. A sealed container prevents the release of vapors.

Step 3: Labeling

A properly labeled container communicates hazards clearly and is a regulatory requirement.

  • Action: Affix a completed hazardous waste tag to the container before adding any waste. The label must include:

    • The full chemical name: "2-Chloro-4-(2-methoxyphenyl)phenol"

    • CAS Number: "18113-03-6"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., Harmful/Irritant, Health Hazard)

    • Accumulation Start Date

  • Causality: This information is mandated by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[1][2] It ensures that anyone handling the container, from lab personnel to EHS staff and disposal contractors, is aware of its contents and associated dangers.

Step 4: Accumulation and Storage

Waste must be stored safely pending pickup by your institution's Environmental Health & Safety (EHS) department.

  • Action: Keep the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, under the control of the operator. The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub).

  • Causality: The SAA ensures that hazardous waste is managed safely and not abandoned on a benchtop. Secondary containment will capture any potential leaks from the primary container, preventing a spill and environmental release.[4]

Step 5: Final Disposal

Laboratory personnel are responsible for proper segregation and labeling; final disposal is a coordinated effort.

  • Action: Once the container is full, or if waste generation is complete, contact your institution's EHS department to arrange for pickup. Do not pour this chemical down the drain or place it in the regular trash.[9]

  • Causality: EHS professionals are trained to manage and consolidate hazardous waste according to federal, state, and local regulations.[10] They work with licensed hazardous waste disposal contractors who have the permits and facilities to transport and destroy the chemical waste safely and legally.[4][9]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper segregation and disposal of waste containing 2-Chloro-4-(2-methoxyphenyl)phenol.

G Disposal Workflow for 2-Chloro-4-(2-methoxyphenyl)phenol cluster_waste_type 1. Identify Waste Stream cluster_containers 2. Select & Label Container cluster_final_steps 3. Finalize for Disposal start Waste Generation (2-Chloro-4-(2-methoxyphenyl)phenol) is_pure Pure Solid or Concentrated Solution? start->is_pure is_dilute Dilute Solution in Organic Solvent? start->is_dilute is_contaminated Contaminated Materials? (Gloves, Wipes, Silica) start->is_contaminated container_solid Container: Halogenated Organic Solids Label: 'Hazardous Waste - Halogenated Solid' List: 2-Chloro-4-(2-methoxyphenyl)phenol is_pure->container_solid Yes container_liquid Container: Halogenated Organic Liquids Label: 'Hazardous Waste - Halogenated Liquid' List all components and concentrations. is_dilute->container_liquid Yes container_debris Container: Solid Hazardous Waste Debris Label: 'Hazardous Waste - Debris' List: 2-Chloro-4-(2-methoxyphenyl)phenol is_contaminated->container_debris Yes storage Store container in Satellite Accumulation Area (SAA) with secondary containment. container_solid->storage container_liquid->storage container_debris->storage ehs_pickup Contact EHS for Waste Pickup. storage->ehs_pickup

Caption: Decision workflow for waste stream segregation and disposal.

Emergency Procedures: Spill and Exposure Management

Accidents can happen despite the best precautions. A prepared response is crucial to minimize harm.

Spill Management (Small, Bench-Scale)
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, pull the fire alarm and evacuate.

  • Control and Contain: Ensure the fume hood is operational. Prevent the spill from spreading or entering drains using an absorbent, inert material like vermiculite, sand, or earth.[9]

  • Personal Protection: Don the appropriate PPE as detailed in Table 2 before approaching the spill.

  • Clean-Up: Gently sweep up the absorbed material and place it into a designated hazardous waste container for solid debris.[11]

  • Decontaminate: Wipe the spill area with an appropriate solvent (consult your institution's EHS guidelines), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4]

  • Report: Report the incident to your supervisor and EHS department.

First-Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][12]

Conclusion

The proper disposal of 2-Chloro-4-(2-methoxyphenyl)phenol is a non-negotiable aspect of laboratory safety and environmental responsibility. By understanding the compound's hazards, utilizing appropriate controls and PPE, and adhering to a systematic disposal protocol, we uphold our professional duty to protect ourselves, our colleagues, and the wider community. Always consult your institution's specific EHS guidelines and Safety Data Sheets before handling any chemical.

References

  • SAFETY DATA SHEET: Phenol . HAYASHI PURE CHEMICAL IND.,LTD. [Link]

  • Toxicological Profile for Chlorophenols . Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Safety Data Sheet: 2-Methoxyphenol (Guaiacol) . Carl ROTH. [Link]

  • Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS . U.S. Environmental Protection Agency. [Link]

  • Ambient Water Quality Criteria for Chlorinated Phenols . U.S. Environmental Protection Agency. [Link]

  • Phenol - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • PHENOL . Occupational Safety and Health Administration (OSHA). [Link]

  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]

Sources

Comprehensive Safety and Operational Guide: Handling 2-Chloro-4-(2-methoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical synthesis become increasingly complex, handling specialized halogenated biphenylol derivatives like 2-Chloro-4-(2-methoxyphenyl)phenol requires uncompromising safety protocols. Standard laboratory safety measures are insufficient for this class of compounds.

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the mechanistic causality behind these hazards, your laboratory can implement a self-validating safety system that protects personnel and ensures operational integrity.

Mechanistic Hazard Profile: The Dual-Threat of Halogenated Phenols

2-Chloro-4-(2-methoxyphenyl)phenol presents a unique, dual-threat toxicological profile that dictates all downstream Personal Protective Equipment (PPE) and handling choices:

  • Corrosive Necrosis (The Phenolic Threat): The phenolic hydroxyl (-OH) group is highly reactive. Upon contact with the skin, it rapidly denatures epidermal proteins, causing severe chemical burns, tissue necrosis, and localized anesthesia (which can dangerously mask the pain of the burn)[1].

  • Systemic Toxicity via Dermal Penetration (The Halogenated Biphenyl Threat): The addition of the chloro and methoxyphenyl groups significantly increases the molecule's lipophilicity (LogP). This enables the compound to rapidly penetrate the stratum corneum and enter the bloodstream. Once systemic, chlorinated phenols act as potent uncouplers of mitochondrial oxidative phosphorylation, leading to cellular ATP depletion, central nervous system (CNS) depression, and severe hepatotoxicity (1)[1].

Personal Protective Equipment (PPE) Matrix

A common and dangerous misconception in the laboratory is that standard nitrile gloves provide adequate protection against all organic compounds. Nitrile and latex offer virtually zero protection against phenolic compounds , often degrading and allowing breakthrough in a matter of minutes (2)[2].

Strict adherence to the following advanced polymer PPE matrix is required.

PPE CategorySpecificationMechanistic Justification & Breakthrough Time
Hand Protection (Primary) Butyl Rubber or Silver Shield/4H®Butyl rubber provides >8 hours of breakthrough resistance against halogenated phenols. This is the gold standard for prolonged contact or handling high concentrations (3)[3].
Hand Protection (Short-term) Double-gloved Neoprene (>0.3 mm / 11.8 mil)Acceptable only for brief handling (<1 hour) such as weighing solid powders. Must be discarded immediately upon any suspected contamination[2].
Eye/Face Protection Chemical Splash Goggles + Face ShieldPhenolic splashes to the eye cause irreversible corneal damage. Safety glasses are insufficient; a full face shield prevents dangerous facial splatter[2].
Body Protection Tychem® Apron over Flame-Resistant Lab CoatPrevents dermal absorption through porous clothing. Chlorinated phenols can off-gas from soaked clothing, creating a secondary inhalation hazard[3].
Respiratory NIOSH Half-Mask (P100/Organic Vapor Cartridge)Required if handling outside a Class IIB2 Fume Hood or during spill cleanup. Captures both phenolic vapors and halogenated dust particulates (4)[4].

Operational Workflow: Step-by-Step Handling

To ensure a self-validating safety system, execute the following protocol every time 2-Chloro-4-(2-methoxyphenyl)phenol is handled.

Step 1: Pre-Operational Staging

  • Verify that an emergency eyewash and safety shower are unobstructed and within a 10-second travel distance.

  • Critical: Pre-position a Phenol Spill Kit containing low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400) directly adjacent to the workspace[2].

Step 2: Engineering Controls

  • Conduct all weighing, mixing, and dissolution inside a certified chemical fume hood (face velocity 80-120 fpm).

  • Keep the sash as low as possible to act as a physical barrier against sudden aerosolization.

Step 3: Handling the Compound

  • Use anti-static spatulas for the solid powder to prevent static-induced scattering.

  • Note on Solvents: If dissolving this compound in organic solvents (e.g., chloroform, DMSO), be aware that the solvent acts as a carrier, exponentially increasing the rate of dermal penetration if splashed on the skin[2].

Step 4: Doffing & Decontamination

  • Remove outer gloves inside the fume hood to contain any residual dust.

  • Wash hands immediately with copious amounts of soap and water.

Emergency Response and Decontamination Protocol

The standard laboratory reflex to "flush with water" can be disastrous for small phenolic exposures. Water merely dilutes the phenol and expands the surface area of the burn without effectively removing the lipophilic chemical.

Dermal Exposure (Small Area)
  • Do not use water.

  • Immediately swab the affected area with PEG 300 or PEG 400 . PEG acts as an osmotic sink, rapidly drawing the highly lipophilic 2-Chloro-4-(2-methoxyphenyl)phenol out of the dermal tissue[2].

  • Continue swabbing with fresh PEG-soaked gauze for at least 15 minutes.

Dermal Exposure (Large Area / Full Body)
  • If the exposure volume is too large for PEG swabbing, immediately use a high-density drenching safety shower for a minimum of 15 minutes.

  • Remove all contaminated clothing while under the water. Do not save leather items (belts, shoes, watchbands); leather permanently absorbs phenols and will cause continuous re-exposure (3)[3].

Spill Management
  • Do not dry sweep powders. Sweeping aerosolizes the toxic dust.

  • Use a HEPA-filtered vacuum or cover the spill with an inert, absorbent material (e.g., vermiculite).

  • Sweep gently using a dedicated brush and place in a sealed hazardous waste container.

Workflow Visualization

G Start 1. Pre-Operation Verify Hood & PEG 400 PPE 2. Don PPE Butyl Gloves, Goggles, Apron Start->PPE Action 3. Handle Chemical 2-Chloro-4-(2-methoxyphenyl)phenol PPE->Action Spill Exposure Incident? Action->Spill Skin Skin Exposure Swab with PEG 300/400 Spill->Skin Yes (Dermal) Eye Eye Exposure Flush >15 mins Spill->Eye Yes (Ocular) Clean Routine Clean-up Decontaminate surfaces Spill->Clean No Incident Waste Hazardous Waste Halogenated Organics Skin->Waste Eye->Waste Clean->Waste

Workflow for the safe handling and emergency decontamination of halogenated phenols.

Disposal Protocol

Improper disposal of chlorinated phenols poses severe environmental risks, as they are highly toxic to aquatic life and resist standard degradation.

  • Segregation: Classify strictly as Halogenated Organic Waste . Never mix with non-halogenated solvents, acidic waste streams, or general biohazard waste.

  • Labeling: Clearly label the primary container as "Toxic / Halogenated Phenol Derivative."

  • Contaminated PPE: All heavily contaminated gloves, PEG-soaked wipes, and absorbent materials must be double-bagged in heavy-duty poly bags and disposed of as hazardous chemical waste, not standard laboratory trash[2].

References

  • Title: Phenol - Hazardous Substance Fact Sheet Source: New Jersey Department of Health (nj.gov) URL: [Link]

  • Title: 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 Source: PubChem (nih.gov) URL: [Link]

  • Title: HEALTH EFFECTS - Toxicological Profile for Chlorophenols Source: NCBI Bookshelf / ATSDR (nih.gov) URL: [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.